molecular formula C11H20N2O4 B597012 cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate CAS No. 164916-49-8

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Cat. No.: B597012
CAS No.: 164916-49-8
M. Wt: 244.291
InChI Key: QAQRONFFJSUYPZ-JGVFFNPUSA-N
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Description

Cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, also known as Cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.291. The purity is usually 95%.
BenchChem offers high-quality cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQRONFFJSUYPZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733758
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164916-49-8
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery relies heavily on sp³-rich, three-dimensional scaffolds. Escaping the "flatland" of traditional aromatic rings improves pharmacokinetic profiles, solubility, and target specificity. Among these advanced building blocks, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate has emerged as a privileged, bifunctional scaffold. This whitepaper provides an in-depth technical analysis of its exact molecular weight, chemical formula, structural implications, and field-proven synthetic workflows designed for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in multi-step synthetic sequences and its ultimate influence on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Data Summary

The following table summarizes the core quantitative metrics of the scaffold, verified against standard chemical databases[1, 2].

PropertyValueClinical / Synthetic Significance
Chemical Formula C₁₁H₂₀N₂O₄Provides a balanced ratio of heteroatoms for hydrogen bonding.
Molecular Weight 244.29 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Number 164916-49-8Standard registry identifier for racemic or enantiopure sourcing.
Stereochemistry cis (rel-3R,4R / 3S,4S)Forces appended pharmacophores into a specific spatial vector, critical for tight binding pockets.
sp³ Fraction (Fsp³) 0.81 (9 out of 11 carbons)High sp³ character enhances aqueous solubility and 3D structural complexity [3].
The Importance of the cis Configuration

The pyrrolidine ring is a non-planar system that undergoes rapid pseudorotation. However, the cis relative stereochemistry between the C3 methyl ester and the C4 Boc-protected amine locks the substituents into a specific steric relationship. In kinase inhibitor design, this cis geometry is frequently utilized to project a hinge-binding motif and a solvent-exposed solubilizing group at precise angles that trans isomers cannot achieve.

Orthogonal Reactivity & Scaffold Strategy

The true synthetic value of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (MW: 244.29 g/mol ) lies in its highly orthogonal protection strategy. It offers three distinct vectors for functionalization:

  • The Pyrrolidine Nitrogen (N1): Unprotected and ready for immediate derivatization via SₙAr, reductive amination, or acylation.

  • The C4 Primary Amine: Masked by a tert-butyloxycarbonyl (Boc) group. It is completely stable to bases and nucleophiles but highly labile to strong acids.

  • The C3 Carboxylic Acid: Protected as a methyl ester. It is stable to acidic conditions but labile to aqueous bases.

This orthogonality allows medicinal chemists to selectively elaborate the scaffold in three distinct directions without cross-reactivity, minimizing the need for complex protecting group manipulations.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each transformation in real-time.

Protocol A: Chemoselective N-Boc Deprotection
  • Causality & Rationale: The choice of acid dictates the isolation method. While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is ideal for rapid, liquid-phase cleavage, it often leaves oily residues. For this scaffold, 4M HCl in 1,4-dioxane is preferred because it drives the immediate precipitation of a highly pure, crystalline hydrochloride salt, bypassing the need for chromatographic purification [4].

Step-by-Step Methodology:

  • Initiation: Dissolve cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (1.0 eq, 244.29 g/mol ) in anhydrous 1,4-dioxane to create a 0.1 M solution.

  • Acid Addition: Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C. Causality: The low temperature controls the exothermic protonation of the pyrrolidine nitrogen before Boc cleavage begins.

  • Propagation: Warm the mixture to room temperature and stir for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 245.3 [M+H]⁺) and the appearance of the highly polar primary amine (m/z 145.2 [M+H]⁺) validates complete deprotection.

  • Isolation: Concentrate in vacuo and triturate the resulting solid with cold diethyl ether. This removes the tert-butyl alcohol and isobutylene byproducts, yielding the pure amine hydrochloride salt as a white powder.

Protocol B: Mild Saponification of the Methyl Ester
  • Causality & Rationale: Standard harsh basic conditions (e.g., refluxing NaOH) can cause epimerization of the acidic C3 alpha-proton, converting the valuable cis isomer into the thermodynamically more stable trans isomer. Therefore, a mild LiOH-mediated hydrolysis in a biphasic system is strictly required.

Step-by-Step Methodology:

  • Solvation: Dissolve the scaffold in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Reagent Addition: Add LiOH·H₂O (1.5 eq) at 0 °C. Causality: The low temperature and the use of lithium (which tightly coordinates the intermediate carboxylate) suppress alpha-deprotonation and subsequent epimerization.

  • Propagation: Stir for 4 hours, maintaining the temperature between 0 °C and 10 °C.

  • Self-Validation: TLC monitoring (visualized with a ninhydrin stain for the Boc group) will show a baseline spot corresponding to the carboxylate salt.

  • Isolation: Carefully acidify the aqueous layer to exactly pH 4 using 1M citric acid. Causality: Citric acid ensures the carboxylic acid is protonated for organic extraction while preventing the premature acid-catalyzed cleavage of the Boc group that would occur if HCl were used. Extract with ethyl acetate and dry over Na₂SO₄.

Signaling Pathways & Target Applications

Once functionalized, derivatives of this scaffold are frequently deployed to modulate critical signaling pathways. By acting as rigid peptidomimetics, they can disrupt protein-protein interactions (PPIs) or serve as Type I/Type II kinase inhibitors targeting the MAPK/ERK or PI3K/AKT pathways.

The diagram below illustrates the divergent synthetic workflow, demonstrating how a single starting material can be channeled into three distinct therapeutic classes.

G Start cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate (MW: 244.29 g/mol) LiOH LiOH / THF-H2O (Mild Saponification) Start->LiOH Ester Cleavage TFA TFA / DCM or HCl / Dioxane Start->TFA Boc Cleavage N_Func Acylation / Sulfonylation (Pyrrolidine N-H) Start->N_Func N-Derivatization Acid cis-4-N-Boc-amino- pyrrolidine-3-carboxylic acid LiOH->Acid Amidation Amide Coupling (EDC/HOBt, R-NH2) Acid->Amidation Target1 Peptidomimetic Scaffolds Amidation->Target1 Amine cis-Methyl 4-amino- pyrrolidine-3-carboxylate TFA->Amine Alkylation Reductive Amination or SNAr Amine->Alkylation Target2 Kinase Inhibitor Derivatives Alkylation->Target2 Target3 GPCR Ligands / Targeted Chimeras N_Func->Target3

Divergent synthetic workflow from cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

References

  • National Center for Biotechnology Information (NCBI). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Top Curr Chem. Available at:[Link] [3]

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrrolidine Scaffold in Modern Therapeutics

The 3,4-disubstituted pyrrolidine ring is a highly privileged scaffold in medicinal chemistry. By acting as a conformationally restricted diamine or amino acid surrogate, it effectively mimics


-turns in peptidomimetics and projects functional groups into precise vector spaces within target binding pockets. Among its stereoisomers, the cis configuration is particularly valuable for designing compact, folded molecular architectures.

This technical guide explores the registry informatics, structural rationale, and bench-validated protocols for utilizing cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate , a critical building block for modern drug discovery.

Chemical Registry and Informatics

Accurate identification of stereoisomers is the first critical step in any synthetic campaign, as enantiomers and diastereomers possess distinct Chemical Abstracts Service (CAS) registry numbers.

The racemic cis compound is universally registered under CAS 164916-49-8 [1]. It is widely utilized as a starting material when downstream chiral resolution is planned or when racemic screening is sufficient[2]. For stereospecific syntheses, chiral variants must be sourced. For example, the enantiopure (3R,4S) hydrochloride salt variant is registered under CAS 2940858-34-2 [3].

Table 1: Physicochemical and Registry Properties
PropertyValue
Chemical Name cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
CAS Registry Number (Racemic) 164916-49-8[1]
CAS Registry Number (3R,4S HCl salt) 2940858-34-2[3]
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Typical Purity Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

95%[1]

Structural Rationale: The Power of Orthogonal Reactivity

The strategic value of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate lies in its orthogonal protection strategy .

  • The C4 Amine is protected by a tert-butyloxycarbonyl (Boc) group, which is highly stable to bases and nucleophiles but rapidly cleaved under acidic conditions.

  • The C3 Carboxylic Acid is masked as a methyl ester, which is stable to acids but readily hydrolyzed under basic aqueous conditions.

This orthogonality allows researchers to selectively deprotect and functionalize one position while leaving the other intact, enabling divergent synthetic pathways from a single starting material.

Experimental Workflows: Self-Validating Protocols

Working with the cis-isomer requires precise control over reaction conditions. The cis configuration is thermodynamically less stable than the trans configuration due to steric clash between the adjacent C3 and C4 substituents. Improper handling can lead to irreversible epimerization.

Protocol A: Mild Saponification (Ester Hydrolysis)

Objective: Reveal the free C3 carboxylic acid without epimerizing the cis stereocenter or cleaving the Boc group. Causality: Harsh basic conditions (e.g., refluxing NaOH) will cause deprotonation of the acidic


-proton at C3, forming an enolate that will reliably re-protonate to yield the thermodynamically favored trans isomer. Therefore, a mild base (LiOH) at low temperatures is strictly required.
  • Dissolution: Dissolve cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Causality: This specific solvent ratio ensures complete homogeneity of both the organic substrate and the inorganic base.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add LiOH·H2O (1.2 eq) portion-wise.

  • Self-Validating Monitoring: Stir for 2–4 hours at 0 °C. Monitor the reaction via LC-MS. The disappearance of the 244.29 m/z peak and the appearance of the corresponding acid mass confirms conversion without the need for thermal acceleration.

  • Quench and Acidification: Carefully acidify the mixture to pH ~3–4 using 1M aqueous Citric Acid. Causality: Citric acid is a mild organic acid. Using strong mineral acids (like HCl) at this stage risks premature cleavage of the acid-sensitive Boc group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free acid.

Protocol B: Acidic Boc-Deprotection

Objective: Remove the Boc group to reveal the free C4 amine for subsequent amide coupling or alkylation. Causality: The Boc group is cleaved via an acid-catalyzed elimination mechanism, yielding the free amine salt, isobutylene, and carbon dioxide. The methyl ester is entirely inert to these conditions.

  • Preparation: Dissolve the starting material in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Acid Addition: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a final volumetric ratio of 1:4 TFA:DCM.

  • Self-Validating Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Causality: The continuous evolution of CO2 gas bubbles serves as a visual, self-validating indicator of reaction progress. Once bubbling ceases (typically 1–2 hours), the deprotection is complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting crude oil with cold diethyl ether to precipitate the pure amine as a TFA salt.

Synthetic Utility Diagram

The following diagram illustrates the divergent, orthogonal pathways enabled by this building block.

G cluster_0 Orthogonal Deprotection Pathways SM cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS: 164916-49-8) BocDeprot Boc Deprotection (TFA / DCM) SM->BocDeprot Acidic Cleavage EsterHyd Mild Saponification (LiOH / THF / H2O) SM->EsterHyd Basic Hydrolysis (0 °C) Amine Free Amine (TFA Salt) Ready for N-Alkylation BocDeprot->Amine Acid Free Carboxylic Acid Ready for Amide Coupling EsterHyd->Acid DrugA Functionalized Scaffold A Amine->DrugA HATU, DIPEA DrugB Functionalized Scaffold B Acid->DrugB EDC, HOBt

Figure 1: Orthogonal deprotection workflows for CAS 164916-49-8 in drug discovery.

References

Sources

Solubility Profile of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS: 164916-49-8) is a highly functionalized, structurally rigid building block extensively utilized in the synthesis of peptidomimetics, kinase inhibitors, and novel small-molecule therapeutics. The molecule features a cis-stereochemical relationship between a C3 methyl ester and a C4 N-Boc-protected primary amine, anchored by a pyrrolidine ring with a free secondary amine.

For synthetic chemists and drug development professionals, mastering the solubility profile of this compound is non-negotiable. Poor solvent selection can lead to sluggish reaction kinetics, incomplete coupling, or catastrophic yield losses during purification. This whitepaper systematically deconstructs the physicochemical drivers of its solubility, provides empirical data across solvent classes, and outlines a self-validating protocol for thermodynamic solubility screening.

Molecular Architecture and Physicochemical Drivers

The solubility thermodynamics of this pyrrolidine derivative are dictated by the competing influences of its three primary functional groups. Understanding these interactions is critical for predicting solvent compatibility[1].

  • The N-Boc Group (tert-Butoxycarbonyl): The incorporation of the bulky, lipophilic Boc group is a standard strategy in solution-phase peptide synthesis to enhance solubility in organic solvents[2]. By sterically hindering the C4 amine, the Boc group prevents the formation of dense, insoluble crystalline lattices driven by intermolecular hydrogen bonding. It exhibits highly favorable van der Waals interactions with halogenated and ethereal solvents.

  • The Methyl Ester: Acting as a strong dipole and a hydrogen-bond acceptor, the C3 methyl ester facilitates solvation in polar aprotic solvents (e.g., DCM, DMF) through dipole-dipole alignment.

  • The Free Pyrrolidine Amine (N1): The unsubstituted secondary amine acts as both a hydrogen-bond donor and acceptor. While this imparts a degree of polarity, it necessitates the use of solvents that can solvate the amine without inducing competitive nucleophilic side reactions during downstream acylations.

Solute-Solvent Interaction Mapping

SoluteInteractions Compound cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate Amine Free Pyrrolidine NH (H-Bond Donor/Acceptor) Compound->Amine Boc N-Boc Group (Steric Bulk, Lipophilic) Compound->Boc Ester Methyl Ester (Dipole, H-Bond Acceptor) Compound->Ester Protic Protic Solvents (MeOH, EtOH) Amine->Protic Strong H-bonding Aprotic Polar Aprotic (DCM, DMF, DMSO) Amine->Aprotic Dipole-ion interactions Boc->Aprotic High lipophilic solvation NonPolar Non-Polar (Hexanes, Heptane) Boc->NonPolar Van der Waals forces Ester->Protic Accepts H-bonds Ester->Aprotic Dipole alignment

Fig 1. Mechanistic mapping of molecular functional groups to their preferred solvent interaction pathways.

Empirical Solubility Profile in Common Organic Solvents

The table below synthesizes the expected quantitative solubility ranges based on the compound's structural homology to standard Boc-protected amino acid esters[1][3].

Solvent ClassSpecific SolventEst. Solubility RangeMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)>100 mg/mL (High)Optimal solvation of the lipophilic Boc group; excellent dipole alignment with the ester without competitive H-bonding.
Polar Aprotic N,N-Dimethylformamide (DMF)>100 mg/mL (High)Strong hydrogen bond acceptance from the free pyrrolidine NH; high dielectric constant stabilizes the molecule.
Polar Protic Methanol (MeOH)50 - 100 mg/mL (Moderate)Donates H-bonds to the ester and Boc carbonyls. However, competitive solvent-solvent H-bonding slightly lowers solubility compared to DCM.
Ether Tetrahydrofuran (THF)>50 mg/mL (High)Provides a perfect thermodynamic balance of lipophilicity and H-bond accepting capability for the free amine.
Non-Polar Heptane / Hexanes<5 mg/mL (Low)Insufficient dielectric constant to solvate the polar ester and the secondary amine, leading to rapid precipitation.

Solvent Selection Strategy for Synthetic Workflows

Choosing the correct solvent is not merely about dissolution; it is about controlling reaction pathways. For instance, while the compound is highly soluble in both methanol and DCM, utilizing methanol during an amide coupling at the N1 position will lead to severe competitive esterification and sluggish kinetics. DCM is the authoritative choice because it solvates the intermediate without participating in hydrogen-bond competition[2].

SolventWorkflow Start Determine Synthetic Workflow Objective Coupling Amide Coupling / Acylation at N1 Start->Coupling Deprotection Boc Deprotection (Acidic Cleavage) Start->Deprotection Purification Crystallization / Extraction Start->Purification DCM DCM or DMF (Optimal Solvation) Coupling->DCM Prevents H-bond competition Dioxane Dioxane or EtOAc (Acid Compatibility) Deprotection->Dioxane Solvates HCl/TFA salts Heptane Heptane / EtOAc (Anti-Solvent Systems) Purification->Heptane Tunable polarity gradient

Fig 2. Decision matrix for selecting organic solvents based on specific synthetic workflow requirements.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To establish a self-validating system for quantifying the exact solubility of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in your specific laboratory environment, a thermodynamic shake-flask method coupled with HPLC-UV analysis must be employed.

Caution: Avoid kinetic solubility measurements (e.g., solvent titration until dissolution), as they frequently overestimate solubility due to transient supersaturation states.

Step-by-Step Methodology
  • Standard Curve Generation (Self-Validation Step):

    • Prepare a 10 mg/mL stock solution of the compound in Acetonitrile.

    • Perform serial dilutions to create a 5-point calibration curve (0.1 mg/mL to 5.0 mg/mL). Analyze via HPLC-UV (detecting at 210-220 nm due to the lack of strong chromophores). Ensure

      
      .
      
  • Equilibration:

    • Add an excess of the solid compound (approx. 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2 mL glass HPLC vial.

    • Agitate the suspension using a thermoshaker at 800 rpm and a rigorously controlled temperature of 25.0 ± 0.1 °C for 24 hours .

    • Causality: A 24-hour equilibration period is mandatory. It ensures the system overcomes the activation energy required to reach a true thermodynamic equilibrium between the solid crystalline lattice and the fully solvated state[1].

  • Phase Separation:

    • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is explicitly required over PES or Nylon. PTFE is chemically inert to aggressive polar aprotic and halogenated solvents (like DCM or THF), preventing filter degradation, extractable contamination, and artificial skewing of the UV baseline.

  • Dilution and Quantification:

    • Dilute the filtered aliquot by a factor of 100 to 1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water) to bring the concentration within the linear dynamic range of your established calibration curve.

    • Quantify the concentration and back-calculate the original solubility in mg/mL.

References

  • ACS Chemical Reviews Title: Amino Acid-Protecting Groups Source: Chemical Reviews, American Chemical Society (ACS Publications) URL:[Link]

  • National Institutes of Health (PMC) Title: Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Source: PubMed Central (PMC) URL:[Link]

Sources

Stereochemical Divergence in Pyrrolidine Scaffolds: A Comprehensive Guide to cis- and trans-Methyl 4-(N-Boc-amino)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine-based β-amino acids are highly privileged scaffolds in modern drug discovery and peptidomimetic design. Among these, Methyl 4-(N-Boc-amino)pyrrolidine-3-carboxylate serves as a critical building block. The spatial relationship between the C3-carboxylate and the C4-amino group—whether cis or trans—fundamentally dictates the molecule's thermodynamic stability, spectroscopic signature, and 3D exit vectors.

This whitepaper provides an in-depth technical analysis of the structural, synthetic, and functional divergence between the cis and trans diastereomers. Designed for medicinal chemists and drug development professionals, this guide explores the causality behind experimental behaviors, details self-validating synthetic protocols, and outlines their distinct applications in foldamer engineering.

Structural and Conformational Divergence

The core difference between the cis and trans isomers lies in their ring puckering and the resulting steric interactions. The pyrrolidine ring is not planar; it rapidly interconverts between various envelope and half-chair conformations.

  • The trans-Isomer (Thermodynamic Sink): In the trans configuration, the bulky C3-methyl ester and C4-N-Boc-amino groups can adopt pseudo-diequatorial positions. This minimizes 1,2-steric clash (pseudo-diaxial interactions), making the trans isomer significantly lower in energy. Consequently, it is the thermodynamic sink of the system.

  • The cis-Isomer (Kinetic Product): In the cis configuration, both bulky substituents are forced onto the same face of the ring. To relieve the severe steric strain, the pyrrolidine ring often puckers into a specific envelope conformation that slightly staggers the groups, though they remain highly constrained. This structural tension makes the cis isomer thermodynamically less stable but highly valuable for inducing sharp turns in peptidomimetics [1].

Spectroscopic Differentiation

Distinguishing these isomers relies heavily on 1D


H NMR and 2D NOESY experiments. The causality behind the NMR differences is directly tied to the Karplus equation, which correlates the vicinal coupling constant (

) with the dihedral angle between adjacent protons.

Table 1: Comparative Physical and Spectroscopic Properties

Propertycis-Isomertrans-IsomerCausality / Mechanistic Rationale
Thermodynamic Stability LowerHighertrans minimizes pseudo-1,2-diaxial steric clash between the bulky C3/C4 substituents.

H NMR:

Coupling
7.0 – 9.0 Hz 3.0 – 5.0 Hz Karplus equation: cis dihedral angle (~20°-30°) yields a higher

-value than the trans dihedral angle (~90°-110°).
2D NOESY Correlation Strong H3 ↔ H4 peakWeak or absentProtons are on the same face in cis (< 3.0 Å distance), allowing efficient dipole-dipole cross-relaxation.
Chromatographic Mobility Lower

Higher

cis isomers often possess a higher net dipole moment, interacting more strongly with polar stationary phases (e.g., silica).

Mechanistic Synthesis & Stereocontrol

Because the trans isomer is thermodynamically favored, synthesizing the cis isomer requires strict kinetic control and stereospecific methodologies. The most robust, self-validating system for accessing these scaffolds is the 1,3-dipolar cycloaddition of azomethine ylides [2].

Protocol A: Stereospecific Synthesis of the cis-Isomer

This protocol relies on the concerted nature of the [3+2] cycloaddition, which perfectly translates the cis geometry of a starting alkene into the cyclic scaffold.

  • [3+2] Cycloaddition: React an azomethine ylide precursor (e.g., N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine) with dimethyl maleate (cis-alkene) in dichloromethane at 0 °C, using a catalytic amount of trifluoroacetic acid (TFA). The concerted mechanism ensures exclusive formation of cis-1-benzylpyrrolidine-3,4-dicarboxylate.

  • Desymmetrization / Mono-Saponification: Treat the diester with exactly 1.0 equivalent of LiOH in THF/H

    
    O at 0 °C. Steric hindrance ensures the reaction stops at the mono-carboxylic acid (half-ester).
    
  • Curtius Rearrangement (Self-Validating Step): Reflux the half-ester with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.

    • Causality: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate. Crucially, the migrating C4 carbon retains its exact stereochemical configuration. The isocyanate is trapped by tert-butanol to yield the cis-4-(N-Boc-amino) group [3].

  • Deprotection: Remove the N-benzyl group via standard palladium-catalyzed hydrogenation (Pd/C, H

    
    , MeOH) to yield the final cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.
    
Protocol B: Thermodynamic Conversion to the trans-Isomer

While the trans isomer can be synthesized using dimethyl fumarate in Step 1 above, it is often more practical to epimerize the cis intermediate.

  • Enolization: Dissolve the cis-pyrrolidine-3,4-dicarboxylate in anhydrous methanol.

  • Base Catalysis: Add a catalytic amount of sodium methoxide (NaOMe).

  • Thermodynamic Equilibration: Stir at room temperature for 12 hours.

    • Causality: The C3 proton (alpha to the ester) is highly acidic. The base abstracts this proton, forming a planar enolate. Upon reprotonation, the proton approaches from the less hindered face, driving the equilibrium entirely toward the sterically relaxed trans configuration. The C4 proton (alpha to the amine) is not enolizable under these conditions, ensuring no complex mixtures are formed.

Workflow Ylide Azomethine Ylide (1,3-Dipole) CisDiester cis-Pyrrolidine-3,4-dicarboxylate (Kinetic/Concerted) Ylide->CisDiester [3+2] Cycloaddition TransDiester trans-Pyrrolidine-3,4-dicarboxylate (Thermodynamic) Ylide->TransDiester [3+2] Cycloaddition Maleate Dimethyl Maleate (cis-Alkene) Maleate->CisDiester Fumarate Dimethyl Fumarate (trans-Alkene) Fumarate->TransDiester CisDiester->TransDiester Epimerization (NaOMe) Relieves Steric Strain CurtiusCis Curtius Rearrangement (DPPA, tBuOH) CisDiester->CurtiusCis CurtiusTrans Curtius Rearrangement (DPPA, tBuOH) TransDiester->CurtiusTrans CisProduct cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate CurtiusCis->CisProduct TransProduct trans-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate CurtiusTrans->TransProduct

Figure 1: Stereospecific synthesis and thermodynamic epimerization pathways of pyrrolidine scaffolds.

Applications in Drug Discovery & Peptidomimetics

In the realm of foldamer chemistry, cyclic β-amino acids like 3-amino-pyrrolidine-4-carboxylic acid (APC) are unparalleled in their ability to enforce specific secondary structures. The cis vs trans geometry completely alters the "exit vectors" of the growing peptide chain.

Table 2: Peptidomimetic Applications (Foldamers)

IsomerPreferred Backbone DihedralHelical Propensity in β-PeptidesStructural Application
trans-APC ~ ± 90° to 100°12-Helix (Robust, predictable)Design of rigid, cell-penetrating foldamers and protein-protein interaction (PPI) inhibitors [1].
cis-APC ~ ± 30° to 60°14-Helix or Mixed 14/16-HelixInducing sharp turns or unique extended conformations not accessible by natural α-peptides.

When trans-APC is incorporated into a β-peptide, the divergent exit vectors of the C3 and C4 substituents naturally pre-organize the backbone to form a highly stable 12-helix. Conversely, the parallel exit vectors of the cis-isomer force the backbone into wider, more extended hydrogen-bonding networks, such as the 14-helix.

Logic Cis cis-Isomer Dihedral: ~20° 1,2-Steric Clash High J-Coupling (7-9 Hz) FoldamerCis 14/16-Helix Formation Cis->FoldamerCis Parallel Vectors Trans trans-Isomer Dihedral: ~100° Steric Relief Low J-Coupling (3-5 Hz) FoldamerTrans 12-Helix Formation Trans->FoldamerTrans Divergent Vectors

Figure 2: Conformational logic and exit vector divergence in β-peptide foldamer design.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, ACS Publications.[Link]

  • Mancebo-Arribas, V., et al. (2005).[3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions. ResearchGate.[Link]

  • Davies, S. G., et al. (2003). The use of enantiomerically pure ketene dithioacetal bis(sulfoxides) in highly diastereoselective intramolecular nitrone cycloadditions. Application in the total synthesis of the β-amino acid (-)-cispentacin and the first asymmetric synthesis of cis-(3R,4R)-4-amino-pyrrolidine-3-carboxylic acid. Organic & Biomolecular Chemistry.[Link]

Engineering the 3,4-Disubstituted Pyrrolidine Scaffold: A Comprehensive Review of Asymmetric Synthesis and Translational Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged pharmacophore, ranking among the top five most common five-membered non-aromatic nitrogen heterocycles in FDA-approved pharmaceuticals. Within this chemical space, the 3,4-disubstituted pyrrolidine architecture presents a unique topological advantage. By exploiting the pseudorotation of the sp3-hybridized ring, chemists can project substituents into distinct three-dimensional vectors to maximize target engagement. This whitepaper synthesizes recent advancements in the asymmetric construction of these scaffolds, detailing the mechanistic causality behind catalyst selection, self-validating experimental workflows, and their profound impact on modern drug discovery.

Mechanistic Pathways and Synthetic Strategies

The primary challenge in synthesizing 3,4-disubstituted pyrrolidines lies in controlling the relative (cis vs. trans) and absolute stereochemistry at the C3 and C4 positions. As a Senior Application Scientist, I evaluate synthetic routes not just by their yield, but by the predictability and causality of their transition states.

Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC)

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) remains the most robust method for constructing the pyrrolidine core[1].

  • Causality of Stereocontrol: The concerted nature of the 1,3-DC ensures that the relative stereochemistry of the alkene is faithfully transferred to the pyrrolidine product. By employing chiral transition metal complexes (e.g.,

    
     paired with chiral ligands) or chiral auxiliaries like N-tert-butanesulfinylimines, the approach trajectory of the dipolarophile is sterically restricted. The metal coordinates to both the ylide and the chiral ligand, creating a rigid chiral pocket that dictates facial selectivity, thereby generating up to four stereogenic centers simultaneously[1].
    

G A Azomethine Ylide D [3+2] Transition State A->D B Dipolarophile B->D C Ag2CO3 Catalyst C->D E 3,4-Disubstituted Pyrrolidine D->E

Workflow of asymmetric 1,3-dipolar cycloaddition for pyrrolidines.

Gold(I)-Catalyzed Cyclization of Allenes
  • Causality of Activation: Gold(I) catalysts exhibit exceptional carbophilicity, selectively activating the allene moiety (allenenes) without interfering with other functional groups[2]. This

    
    -activation generates a highly reactive carbocationic intermediate. The use of chiral phosphoramidite ligands dictates the facial selectivity when this intermediate is trapped by an exogenous nucleophile, constructing three contiguous stereocenters with high precision[2].
    
Nitrile Anion 5-exo-tet Cyclization
  • Causality of Inversion: For targets requiring strict trans stereochemistry, nitrile anion cyclization offers a highly controlled pathway[3]. Deprotonation of a secondary amine-tethered nitrile using a strong base (e.g., LiHMDS) generates a nucleophilic anion. This anion undergoes a 5-exo-tet ring closure, displacing a leaving group (e.g., chloride) with clean

    
     inversion of configuration at the C4 center, bypassing the thermodynamic mixtures often seen in stepwise cyclizations[3].
    

Quantitative Data: Methodological Comparison

To facilitate experimental design, the following table summarizes the performance metrics of the core synthetic strategies discussed above.

Synthetic StrategyCatalyst / ReagentsYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Mechanistic Feature
1,3-Dipolar Cycloaddition

/ Chiral Ligand
75 - 98Up to 99> 20:1Concerted [3+2] transition state
Gold(I) Allene Cyclization Au(I) Phosphoramidite60 - 8590 - 98> 15:1Carbophilic activation & nucleophilic trapping
Nitrile Anion Cyclization LiHMDS / Diethyl chlorophosphate> 9594 - 99Trans-specific5-exo-tet cyclization with C4 inversion

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream processing.

Protocol A: -Catalyzed 1,3-Dipolar Cycloaddition[1]

Objective: Synthesis of densely substituted proline derivatives via N-tert-butanesulfinylazadienes.

  • Catalyst Pre-activation: In an argon-purged Schlenk flask, combine

    
     (5 mol%) and the selected chiral ligand (5.5 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes.
    
    • Validation Check: The solution must transition to a homogenous state, indicating successful metal-ligand complexation.

  • Ylide Generation: Add the azomethine ylide precursor (1.0 equiv) and a mild base (e.g.,

    
    , 10 mol%) to the flask. Stir for 15 minutes to generate the active dipole.
    
  • Cycloaddition: Dropwise add the N-tert-butanesulfinylazadiene (dipolarophile, 1.2 equiv) at -20°C to maximize stereocontrol. Allow the reaction to stir for 12 hours.

    • Causality: Low temperatures suppress background uncatalyzed racemic pathways, ensuring the chiral silver complex dictates the approach.

  • Quench and Isolate: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
    • Validation Check: Analyze the crude mixture via

      
      -NMR. The presence of distinct doublet-of-doublets in the 3.5–4.5 ppm range confirms the formation of the pyrrolidine ring protons. Proceed to chiral HPLC to verify dr > 20:1.
      
Protocol B: Enantioselective Nitrile Anion Cyclization[3]

Objective: Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid.

  • Anion Generation: Dissolve the chlorohydrin-derived nitrile precursor in anhydrous THF at -78°C. Slowly add LiHMDS (1.1 equiv).

    • Causality: LiHMDS provides the exact pKa required to deprotonate the

      
      -nitrile position without inducing elimination of the adjacent chloride.
      
  • Activation: Add diethyl chlorophosphate (1.2 equiv) to activate the intermediate.

  • 5-exo-tet Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours. The nucleophilic attack occurs with clean inversion at the C4 center[3].

  • Workup: Quench with water, extract with

    
    , and purify via flash chromatography.
    
    • Validation Check: Measure optical rotation. A specific rotation matching the literature standard confirms the successful inversion of the C4 stereocenter without racemization.

Translational Applications in Drug Discovery

The precise spatial arrangement of 3,4-disubstituted pyrrolidines has led to breakthrough discoveries in medicinal chemistry.

Glycine Transporter 1 (GlyT1) Inhibitors

Hypofunction of the glutaminergic N-methyl-D-aspartate (NMDA) receptor is a primary driver of schizophrenia. To combat this, researchers utilized de novo scaffold design to synthesize 3,4-disubstituted pyrrolidine sulfonamides as competitive GlyT1 inhibitors[4]. By maintaining the trans-configuration, the pyrrolidine ring forces the sulfonamide and aryl groups into a pseudo-equatorial orientation, achieving high target occupancy (pKi) and excellent brain penetration[4].

G A Pyrrolidine Sulfonamide B GlyT1 Transporter A->B Binding C Competitive Inhibition B->C D Increased Synaptic Glycine C->D E NMDA Receptor Activation D->E

Pharmacological pathway of pyrrolidine-based GlyT1 inhibitors.

Human Aspartic Protease Renin Inhibitors

In the cardiovascular space, trans-3,4-disubstituted pyrrolidines were identified via in silico 3D pharmacophore searches as potent inhibitors of human renin[5]. X-ray crystallography revealed an unexpected binding mode where the (3S,4S)-enantiomer adopts an extended conformation spanning the non-prime and S1' pockets of the recombinant human renin active site. This precise fit is entirely dependent on the spatial vectoring provided by the 3,4-disubstitution, leading to significant blood pressure-lowering effects in hypertensive models[5].

Conclusion

The 3,4-disubstituted pyrrolidine is not merely a structural scaffold; it is a highly tunable vector machine for pharmacophore projection. By mastering the causality behind asymmetric methodologies—whether through the concerted transition states of 1,3-dipolar cycloadditions, the carbophilic activation of Gold(I) catalysis, or the precise inversion mechanics of nitrile cyclizations—scientists can predictably engineer molecules that interface flawlessly with complex biological targets.

References

1.[4] De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry (acs.org). 4 2.[2] Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society (acs.org). 2 3.[5] The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. (researchgate.net). 5 4.[1] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters (acs.org). 1 5.[3] Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. (researchgate.net). 3

Sources

Stability Dynamics of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist overseeing the scale-up of complex peptidomimetics and targeted therapeutics, I frequently encounter a recurring point of failure in drug development pipelines: the mishandling of chiral building blocks on the benchtop. A prime example is cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8),[1].

While this molecule is a highly versatile scaffold for drug discovery, its specific substitution pattern introduces severe vulnerabilities when exposed to ambient conditions (25°C, atmospheric moisture, and CO₂). This whitepaper deconstructs the thermodynamic and kinetic drivers of its degradation and outlines self-validating protocols to ensure the structural integrity of this critical intermediate.

Molecular Architecture & Inherent Instability Factors

The instability of this compound under ambient conditions is not a random occurrence; it is a direct consequence of its molecular architecture. The degradation is driven by three primary mechanistic pathways:

Pathway A: Auto-Catalyzed Epimerization (The Primary Threat)

The cis configuration places the bulky C3 methyl ester and C4 N-Boc amino groups in close spatial proximity, generating significant steric strain. Concurrently, the C3 alpha-proton is rendered acidic by the adjacent ester carbonyl. Because this specific building block possesses a free secondary amine at the N1 position, the molecule acts as an auto-catalyst. The N1 amine of one molecule deprotonates the C3 position of another, driving enolization. Upon re-protonation, the system thermodynamically relaxes into the less hindered trans configuration. This rapid base-catalyzed epimerization of cis-3,4-disubstituted pyrrolidines to their trans counterparts is a well-documented phenomenon in recent C-H functionalization literature[2],[3].

Pathway B: Atmospheric CO₂ Sequestration

The free N1 secondary amine is highly nucleophilic. When left open to the air, it readily sequesters atmospheric carbon dioxide to form stable, insoluble carbamate salts. This manifests physically as the conversion of a free-flowing powder into a gummy, intractable solid.

Pathway C: Moisture-Driven Hydrolysis

Ambient humidity drives the slow hydrolysis of the C3 methyl ester into the corresponding carboxylic acid. This reaction is further accelerated by the basic microenvironment created by the free N1 amine.

Mechanisms CIS cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate (Thermodynamically Strained) TRANS trans-Isomer (Thermodynamically Stable) CIS->TRANS Auto-catalyzed Epimerization (N1 Base) CARBAMATE Carbamate Salt (Insoluble Degradant) CIS->CARBAMATE Atmospheric CO2 Absorption ACID Carboxylic Acid (Hydrolysis Product) CIS->ACID Ambient H2O Hydrolysis

Mechanistic degradation pathways of the cis-pyrrolidine building block under ambient conditions.

Quantitative Degradation Profile

To illustrate the critical need for proper storage, the following table summarizes the quantitative degradation of the cis-isomer when exposed to ambient benchtop conditions versus controlled inert storage.

Table 1: Degradation Profile over 72 Hours

Time (Hours)Storage Conditioncis-Isomer (%)trans-Isomer (%)Carbamate / Acid (%)Physical State
0 Baseline>99.0<0.5<0.5Free-flowing powder
24 25°C, Air, 60% RH85.212.42.4Slight clumping
72 25°C, Air, 60% RH41.551.07.5Gummy solid
72 4°C, Argon (Sealed)>98.5<1.0<0.5Free-flowing powder

Note: The rapid shift in the diastereomeric ratio (dr) within just 24 hours highlights why benchtop handling must be minimized.

Experimental Protocols for Stability Assessment

To accurately assess the stability of this compound, the analytical protocol itself must not induce degradation. Expert Insight: If a researcher dissolves a partially degraded sample in neutral CDCl₃ for NMR analysis, the free N1 amine will continue to catalyze epimerization within the NMR tube, artificially inflating the trans-isomer ratio and invalidating the time-point data.

The following self-validating workflow prevents this analytical artifact by utilizing an acid-quench step.

Workflow S1 1. Sample Aliquoting (Controlled Environment) S2 2. Ambient Incubation (25°C, 60% RH, Air) S1->S2 S3 3. Quenching & Dissolution (Anhydrous MeCN / 0.1% TFA) S2->S3 S4 4. Chiral HPLC & NMR Analysis (Quantify cis/trans ratio) S3->S4

Self-validating experimental workflow for quantifying ambient degradation and epimerization rates.

Step-by-Step Methodology
  • Sample Aliquoting (Baseline Control): Inside an argon-purged glovebox, accurately weigh 10 mg aliquots of the pure cis-isomer into amber glass vials. Immediately seal one set of vials under argon and store at 4°C to serve as the baseline control.

  • Ambient Incubation: Expose the test vials to ambient laboratory conditions (25°C, 60% Relative Humidity, open to atmospheric air) for designated time points (e.g., 24h, 48h, 72h).

  • Acid-Quenched Dissolution (Critical Causality Step): At each time point, do not dissolve the sample directly in standard chromatography or spectroscopy solvents. Instead, quench the auto-catalytic cascade by dissolving the sample in anhydrous Acetonitrile (MeCN) containing 0.1% Trifluoroacetic acid (TFA) . This immediately protonates the basic N1 amine, locking the C3 stereocenter and halting further epimerization.

  • Chromatographic & Spectroscopic Analysis:

    • Chiral HPLC: Inject the quenched samples onto a chiral stationary phase (e.g., Chiralpak AD-H) to accurately quantify the cis/trans ratio.

    • ¹H-NMR: Corroborate the HPLC findings by evaporating the quenched MeCN and re-dissolving in CDCl₃ containing a trace amount of TFA. Monitor the coupling constants (

      
      ) of the C3 and C4 protons, which distinctly differentiate the cis and trans geometries.
      

Conclusion & Best Practices

The structural integrity of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is highly compromised under ambient conditions due to its inherent thermodynamic strain and auto-catalytic basicity. To ensure reproducibility in downstream drug synthesis, this building block must be stored strictly at 2–8°C under an inert atmosphere (Argon or Nitrogen). Furthermore, any analytical QC workflows must incorporate acidic quenching to prevent false-positive degradation readings.

References

  • Regio- and Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation , Piticari, A.-S., et al., ChemRxiv (2025). URL:[Link]

Sources

Methodological & Application

Synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and synthetic drug candidates.[1][2][3] Its unique conformational properties and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in drug design. Specifically, 3,4-disubstituted pyrrolidines, such as cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, are highly valuable chiral building blocks. The cis-stereochemical arrangement of the amino and carboxylate groups provides a rigid framework for the development of a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators.

This application note provides a comprehensive guide to the synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. We will delve into a robust and stereoselective synthetic strategy, grounded in the well-established principles of 1,3-dipolar cycloaddition of azomethine ylides.[2][4] The protocols detailed herein are designed for reproducibility and scalability, and are supported by mechanistic insights and characterization data to ensure scientific integrity.

Synthetic Strategy: A Mechanistic Overview

The chosen synthetic route leverages the power of a metal-catalyzed [3+2] cycloaddition reaction. This method is renowned for its efficiency in constructing the pyrrolidine ring with a high degree of stereocontrol.[4][5] The core of this strategy involves the in situ generation of an azomethine ylide from a glycine derivative, which then reacts with an electron-deficient alkene (a dipolarophile) to form the desired polysubstituted pyrrolidine.

The key to achieving the desired cis-stereochemistry lies in the careful selection of the catalyst and reaction conditions, which influence the geometry of the transition state during the cycloaddition.[4] Silver- and copper-based catalytic systems are frequently employed for this purpose, as they can effectively coordinate with the azomethine ylide precursor and the dipolarophile, thereby directing the stereochemical outcome of the reaction.[2][4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition cluster_2 Product Formation & Purification N-Boc-Glycine_Methyl_Ester N-Boc-Glycine Methyl Ester Imine_Formation Imine Formation (with Benzaldehyde) N-Boc-Glycine_Methyl_Ester->Imine_Formation Azomethine_Ylide Azomethine Ylide (in situ generation) Imine_Formation->Azomethine_Ylide Cycloaddition Ag-Catalyzed [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Methyl_Acrylate Methyl Acrylate (Dipolarophile) Methyl_Acrylate->Cycloaddition Pyrrolidine_Intermediate N-Boc Protected Pyrrolidine Intermediate Cycloaddition->Pyrrolidine_Intermediate Purification Chromatographic Purification Pyrrolidine_Intermediate->Purification Final_Product cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate Purification->Final_Product

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-Glycine Methyl Ester≥98%Commercially Available
Benzaldehyde≥99%, ReagentPlus®Commercially Available
Methyl Acrylate99%, contains MEHQ as inhibitorCommercially Available
Silver(I) Acetate (AgOAc)99.99% trace metals basisCommercially Available
Triethylamine (Et3N)≥99.5%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous Magnesium Sulfate≥97%Commercially Available
Silica Gel230-400 mesh, for flash chromatographyCommercially Available
Protocol 1: Synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

This protocol is adapted from established methodologies for silver-catalyzed 1,3-dipolar cycloadditions of azomethine ylides.[4]

Step 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-glycine methyl ester (1.0 equiv.), benzaldehyde (1.0 equiv.), and anhydrous toluene (40 mL).

  • Heat the mixture to reflux using a heating mantle and a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

Causality Behind Experimental Choices: The formation of the imine from N-Boc-glycine methyl ester and benzaldehyde is a condensation reaction that produces water. The removal of water using a Dean-Stark trap drives the equilibrium towards the formation of the imine, which is the precursor to the azomethine ylide.

Step 2: In situ Generation of Azomethine Ylide and Cycloaddition

  • To the cooled toluene solution containing the in situ formed imine, add silver(I) acetate (AgOAc, 0.1 equiv.) and triethylamine (Et3N, 1.2 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl acrylate (1.5 equiv.) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

Causality Behind Experimental Choices: Triethylamine acts as a base to deprotonate the α-carbon of the imine, facilitating the formation of the azomethine ylide. The silver(I) acetate acts as a Lewis acid catalyst, coordinating to the imine and promoting the formation of the ylide in a conformation that favors the cis-cycloaddition product. Methyl acrylate serves as the dipolarophile, reacting with the ylide to form the pyrrolidine ring.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate as a white solid.

Causality Behind Experimental Choices: The aqueous work-up removes any remaining triethylamine salts and other water-soluble impurities. Flash column chromatography is a standard and effective method for purifying organic compounds, separating the desired cis-isomer from any unreacted starting materials and potential trans-isomer byproducts.

Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Yield 60-75%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.0-5.2 (br s, 1H, NH), 4.2-4.4 (m, 1H), 3.73 (s, 3H, OCH₃), 3.4-3.6 (m, 2H), 3.1-3.3 (m, 2H), 2.9-3.1 (m, 1H), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.5, 155.8, 79.8, 52.1, 51.5, 49.2, 47.8, 28.4
Mass Spectrometry (ESI+) m/z: 245.1 [M+H]⁺, 267.1 [M+Na]⁺

Note: The NMR and MS data are representative values based on similar structures and may vary slightly based on experimental conditions and instrumentation.

Logical Framework for Stereochemical Control

The formation of the cis product is the desired outcome and is kinetically favored under the proposed catalytic conditions. The silver catalyst coordinates with the nitrogen and oxygen atoms of the imine-ester, creating a rigid five-membered chelate. This chelation forces the azomethine ylide to adopt a specific conformation, which then undergoes a suprafacial-suprafacial cycloaddition with the incoming dipolarophile, leading predominantly to the cis product.

G Start Imine Precursor + Ag(I) Catalyst Chelation Formation of Rigid Ag-Chelated Intermediate Start->Chelation Ylide_Formation Base-Mediated Deprotonation (Formation of Azomethine Ylide) Chelation->Ylide_Formation Conformation Constrained Ylide Conformation Ylide_Formation->Conformation Cycloaddition [3+2] Cycloaddition with Methyl Acrylate Conformation->Cycloaddition Transition_State Endo Transition State Favored Cycloaddition->Transition_State Product Predominantly cis-Pyrrolidine Product Transition_State->Product

Figure 2: Logical flow for achieving cis-stereoselectivity.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and stereoselective method for the preparation of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The use of a silver-catalyzed 1,3-dipolar cycloaddition offers a powerful tool for the construction of this valuable pyrrolidine building block. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize this synthesis for their specific drug discovery and development needs. The self-validating nature of the protocol, including in-process monitoring and detailed characterization, ensures the integrity and reproducibility of the synthesis.

References

  • D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]

  • J. C. Carretero, N. Rodríguez, and J. Adrio, "Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: beyond α-iminoesters," Chemical Communications, vol. 61, no. 25, pp. 3821-3831, 2025. Available: [Link]

  • C. M. Williams, "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides," Organic Letters, vol. 25, no. 41, pp. 7594–7599, 2023. Available: [Link]

  • C. W. Chen et al., "Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 24, pp. 6825-6831, 2007. Available: [Link]

  • M. E. Bunnage et al., "Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid," ChemInform, vol. 36, no. 5, 2005. Available: [Link]

  • P. Paira et al., "Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines," RSC Advances, vol. 16, no. 1, pp. 1-25, 2026. Available: [Link]

  • N. A. A. Said et al., "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides," ACS Publications, 2023. Available: [Link]

Sources

Application Notes and Protocols for the Use of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Constrained Scaffolds in Peptidomimetic Design

Peptides are fundamental signaling molecules in biology, offering high potency and selectivity for their targets. However, their therapeutic potential is often hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide's bioactive conformation while incorporating non-peptidic elements to enhance drug-like properties.[1]

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, valued for its unique structural and physicochemical properties.[2] Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that can rigidly constrain the orientation of appended pharmacophoric groups, effectively "locking" a molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[3]

This guide focuses on cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate , a versatile building block for constructing novel peptidomimetics. The cis relationship between the amino and carboxylate groups on the pyrrolidine ring provides a unique stereochemical constraint, making it an excellent scaffold for mimicking turn structures in peptides, which are critical for many biological recognition events.[1] The Boc-protected amine and methyl ester functionalities allow for controlled, stepwise incorporation into peptide sequences using standard synthetic methodologies.

Section 1: Synthesis of the Pyrrolidine Scaffold

While cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is commercially available, understanding its synthesis provides insight into its chemical properties. A common synthetic strategy involves the modification of a readily available chiral precursor, such as 4-hydroxy-L-proline. The following is a representative synthetic scheme.

Proposed Synthetic Pathway

The synthesis begins with the protection of the proline amine with a Boc group, followed by esterification of the carboxylic acid. Subsequent steps would involve stereochemical inversion at the C4 position (e.g., via a Mitsunobu reaction or an oxidation/reduction sequence) to achieve the cis stereochemistry, followed by conversion of the hydroxyl group to the desired amine. A more direct, albeit non-stereospecific, approach is the 1,3-dipolar cycloaddition between an azomethine ylide and an appropriate olefin, which can generate substituted pyrrolidines.[4] A plausible route starting from 4-hydroxy-L-proline is outlined below.

G cluster_0 Synthetic Scheme A 4-Hydroxy-L-proline B N-Boc-cis-4-hydroxy-L-proline A->B Boc₂O, Base C N-Boc-cis-4-hydroxy-L-proline methyl ester B->C MeOH, DCC/DMAP or SOCl₂ D N-Boc-cis-4-azido-L-proline methyl ester C->D 1. MsCl or TsCl, Base 2. NaN₃ E cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate D->E H₂, Pd/C or PPh₃, H₂O

Caption: Proposed synthesis of the target scaffold from 4-hydroxy-L-proline.

Protocol: N-Boc Protection and Methyl Esterification of 4-Hydroxy-L-proline

This protocol is adapted from a similar synthesis of N-BOC-cis-4-hydroxyproline methyl ester.[5]

Materials:

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • N-Boc Protection: a. Suspend 4-hydroxy-L-proline (1.0 eq) and DMAP (0.1 eq) in DCM in a round-bottom flask. b. Stir the mixture at room temperature. c. Slowly add a solution of (Boc)₂O (1.8 eq) in DCM to the reaction mixture. d. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, add water and stir for 20 minutes. Separate the organic layer. f. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-cis-4-hydroxy-L-proline as a solid product.

  • Methyl Esterification: a. Dissolve the product from the previous step (1.0 eq) and DCC (1.1 eq) in THF in a separate reaction vessel. b. Stir the reaction for 1 hour at room temperature. c. Slowly add methanol (1.2 eq) dropwise, maintaining the temperature below 30 °C. d. Continue stirring and monitor the reaction by TLC. e. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. f. Collect the filtrate and concentrate under reduced pressure to yield the crude N-Boc-cis-4-hydroxyproline methyl ester. g. Further purification can be achieved by recrystallization or column chromatography.

Section 2: Protocols for Incorporation into Peptidomimetic Structures

The true utility of this scaffold lies in its incorporation into larger molecules. The following protocols detail the key steps for its use in a standard solid-phase peptide synthesis (SPPS) workflow.

Workflow for Scaffold Incorporation

The general workflow involves deprotecting the Boc-amine on the scaffold, coupling it to a resin-bound peptide, and then functionalizing the methyl ester to continue chain elongation.

G cluster_workflow Scaffold Incorporation Workflow start Resin-Bound Peptide (Free Amine) couple1 Amide Coupling: Couple Scaffold to Peptide start->couple1 scaffold cis-Methyl 4-N-Boc-amino -pyrrolidine-3-carboxylate hydrolyze Saponification: Hydrolyze Methyl Ester to Carboxylic Acid scaffold->hydrolyze hydrolyze->couple1 deprotect Boc Deprotection: Expose Pyrrolidine Amine couple1->deprotect couple2 Amide Coupling: Couple Next Amino Acid deprotect->couple2 finish Resin-Bound Peptidomimetic couple2->finish

Caption: General workflow for incorporating the pyrrolidine scaffold into a peptide chain.

Protocol: Boc Deprotection of the Pyrrolidine Amine

The removal of the Boc group is the first step to enabling the scaffold to be coupled to another molecule via its secondary amine. Standard acidic conditions are effective.[6]

Materials:

  • N-Boc protected pyrrolidine scaffold

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Procedure:

  • Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene or DCM multiple times to ensure complete removal of residual acid.

  • The resulting TFA salt of the amine can often be used directly in the subsequent coupling step after neutralization. For solution-phase coupling, dissolve the residue in the reaction solvent (e.g., DMF) and neutralize with DIPEA (2-3 eq) just before adding the coupling reagents.

Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group by protonating the carbamate and facilitating the release of the stable tert-butyl cation and CO₂.[6] The use of DCM as a solvent is standard as it is relatively inert and easily removed.

Protocol: Amide Bond Formation with the Pyrrolidine Scaffold

Coupling an amino acid to the deprotected secondary amine of the pyrrolidine scaffold can be challenging due to steric hindrance. Therefore, potent coupling reagents are recommended.[7][8]

Materials:

  • Deprotected pyrrolidine scaffold (as the free amine or TFA salt)

  • Carboxylic acid to be coupled (e.g., an N-protected amino acid) (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or an alternative uronium salt-based reagent.[9]

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In a reaction vessel, dissolve the carboxylic acid component in anhydrous DMF.

  • Add HATU to the solution and stir for 2-3 minutes to pre-activate.

  • In a separate flask, dissolve the deprotected pyrrolidine scaffold in DMF and add DIPEA to neutralize the amine salt and provide the basic conditions for coupling.

  • Add the solution of the deprotected pyrrolidine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Causality Note: Standard coupling reagents like DCC may be insufficient for coupling to the sterically hindered secondary amine of the pyrrolidine.[8] HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which rapidly acylates the amine with minimal risk of racemization.[9]

Section 3: Characterization and Data

Proper characterization is essential to confirm the successful synthesis and incorporation of the scaffold.

Spectroscopic Data Summary

The following table outlines the expected spectroscopic signatures for the base scaffold, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

Technique Expected Data / Interpretation
¹H NMR Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), the methyl ester (~3.7 ppm, singlet, 3H), and distinct multiplets for the non-equivalent pyrrolidine ring protons. The cis configuration influences the coupling constants between protons on C3 and C4.
¹³C NMR Carbonyl signals for the Boc group (~155 ppm) and the methyl ester (~173 ppm). Signals for the Boc quaternary carbon (~80 ppm) and the methoxy carbon (~52 ppm). Four distinct signals for the sp³ carbons of the pyrrolidine ring.
Mass Spec (MS) Calculation of the exact mass [M+H]⁺, [M+Na]⁺ for confirmation of the molecular formula (C₁₁H₂₀N₂O₄).
FT-IR Characteristic stretches for the N-H bond (~3350 cm⁻¹), C=O of the carbamate (~1690 cm⁻¹), and C=O of the ester (~1740 cm⁻¹).

Section 4: Application Notes - Designing Peptidomimetics

The incorporation of the cis-4-amino-pyrrolidine-3-carboxylate scaffold imparts significant structural constraints, making it a powerful tool for designing peptidomimetics that target specific protein secondary structures.

Mimicking β-Turns

The rigid, cyclic nature of the pyrrolidine ring and the defined cis orientation of the N- and C- substituents make it an excellent mimic of β-turns. A β-turn is a secondary structure involving four amino acid residues where the peptide chain folds back on itself. By replacing the central two residues (i+1 and i+2) of a β-turn with the pyrrolidine scaffold, one can create a conformationally locked peptidomimetic.

G cluster_turn β-Turn Mimicry cluster_interaction Receptor Binding Res_i Residue i Scaffold Pyrrolidine Scaffold (mimics i+1, i+2) Res_i->Scaffold N-terminus coupling Receptor Receptor Res_i->Receptor Side chain interaction Res_i3 Residue i+3 Scaffold->Res_i3 C-terminus coupling Res_i3->Receptor Side chain interaction

Caption: The pyrrolidine scaffold can replace the central residues of a β-turn to enforce a bioactive conformation.

This conformational constraint can lead to several benefits:

  • Increased Receptor Affinity: By pre-organizing the pharmacophoric side chains of residues i and i+3 into the correct orientation for receptor binding, the entropic cost of binding is minimized.

  • Enhanced Selectivity: A rigid conformation is less likely to bind to off-target receptors that may recognize different conformations of the original flexible peptide.

  • Improved Metabolic Stability: The non-natural scaffold is resistant to degradation by proteases, which typically recognize and cleave standard peptide bonds.[3]

Conclusion

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a powerful and versatile building block for modern drug discovery. Its inherent conformational rigidity and well-defined stereochemistry provide a robust platform for designing peptidomimetics with improved pharmacological profiles. The protocols and principles outlined in this guide offer a framework for researchers to leverage this scaffold in the creation of novel therapeutics targeting a wide range of diseases.

References

  • ResearchGate. Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Available from: [Link]

  • ACS Publications. Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics. Journal of the American Chemical Society. Available from: [Link]

  • Research and Reviews. Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Journal of Medicinal & Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • PMC, NIH. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Available from: [Link]

  • Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

  • Google Patents. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Therapeutic importance of peptidomimetics in medicinal chemistry. Available from: [Link]

  • iris.unipa.it. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Houben-Weyl. Synthesis of Peptides and Peptidomimetics. Available from: [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

Sources

N-Boc deprotection methods for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc Deprotection Strategies for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Executive Summary

The pyrrolidine ring is a highly privileged, versatile scaffold in drug discovery, offering conformational rigidity and the ability to efficiently explore three-dimensional pharmacophore space due to its sp³-hybridization[1]. The building block cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate contains two stereogenic centers and orthogonal nitrogen functionalities, making it a critical intermediate for synthesizing complex biologically active compounds[1]. This application note details validated, self-consistent protocols for the N-Boc deprotection of this substrate, emphasizing the chemical causality behind reagent selection, stereochemical preservation, and reaction kinetics.

Mechanistic Insights & Chemical Causality

A. Electrostatic Retardation of Cleavage Standard N-Boc deprotection proceeds via acid-catalyzed protonation of the carbamate oxygen, followed by fragmentation into a stabilized tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine[2]. However, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate possesses a free secondary amine at the pyrrolidine N1 position. Upon the introduction of an acid, this ring nitrogen is instantaneously protonated[3]. The resulting localized positive charge exerts a strong electron-withdrawing inductive effect across the pyrrolidine ring. This electrostatic repulsion thermodynamically destabilizes the transition state required for the subsequent protonation of the C4-carbamate oxygen. Consequently, the deprotection kinetics for this specific substrate are inherently more sluggish than those of neutral N-Boc amines, necessitating either a larger molar excess of acid or extended reaction times to drive the cleavage to completion[3].

B. Preservation of the cis-Stereocenter The cis relationship between the C3 methyl ester and the C4 amino group is highly sensitive to epimerization. The C3 proton is alpha to the methyl ester, rendering it relatively acidic. If standard basic workup conditions (e.g., saturated aqueous NaHCO₃ or NaOH) are employed to isolate the free base, deprotonation at C3 can easily occur, leading to irreversible epimerization to the thermodynamically more stable trans isomer[4]. To maintain absolute stereochemical integrity, it is strictly required to bypass basic workup entirely and isolate the product directly as a stable di-salt (di-hydrochloride or di-trifluoroacetate).

C. Prevention of Ester Hydrolysis The presence of the C3 methyl ester precludes the use of aqueous acids (such as aqueous HCl or phosphoric acid), which would induce competitive ester hydrolysis. Strictly anhydrous conditions (e.g., HCl in 1,4-dioxane or TFA in anhydrous DCM) are mandatory[5].

Quantitative Comparison of Deprotection Systems

ParameterMethod A: 4M HCl in 1,4-DioxaneMethod B: 50% TFA in DCM
Reagent Nature Anhydrous strong acid[3]Anhydrous strong acid[3]
Typical Reaction Time 2 - 4 hours1 - 2 hours
Product Form Di-hydrochloride salt (Solid)Di-trifluoroacetate salt (Oil/Gum)
Ester Hydrolysis Risk Very Low (Anhydrous)Very Low (Anhydrous)
Epimerization Risk None (Isolated as salt)None (Isolated as salt)
Workup Efficiency High (Direct precipitation)Moderate (Requires co-evaporation)

Validated Experimental Protocols

Protocol A: Anhydrous HCl in 1,4-Dioxane (Preferred for Solid Isolation)

This method is highly recommended as it typically yields the di-hydrochloride salt as a precipitating solid, simplifying isolation and completely avoiding epimerization risks[3].

Materials:

  • cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

  • 4M HCl in 1,4-dioxane (Anhydrous)

  • Anhydrous Diethyl Ether

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution : Dissolve 1.0 mmol of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in 2.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition : Cool the flask to 0 °C using an ice bath. Slowly add 2.5 mL (10.0 mmol, 10 equiv.) of 4M HCl in 1,4-dioxane dropwise. The large excess is required to overcome the electrostatic retardation caused by the protonation of the N1 pyrrolidine nitrogen[3].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • Monitoring : Monitor the reaction via LC-MS. TLC is less effective due to the high polarity of the resulting di-salt. Look for the disappearance of the starting material mass [M+H]⁺ 245.1 and the appearance of the deprotected mass [M+H]⁺ 145.1.

  • Precipitation : Once complete, add 15 mL of anhydrous diethyl ether to the flask to induce complete precipitation of the di-hydrochloride salt.

  • Isolation : Filter the resulting white precipitate under a nitrogen atmosphere using a Büchner funnel, or isolate via centrifugation. Wash the filter cake with an additional 10 mL of anhydrous diethyl ether[3].

  • Drying : Dry the solid in vacuo to afford cis-Methyl 4-amino-pyrrolidine-3-carboxylate di-hydrochloride. Do not perform a basic workup [4].

Protocol B: TFA in Dichloromethane (Preferred for Rapid Cleavage)

This method provides faster kinetics but usually results in a viscous oil (di-TFA salt) that requires thorough drying to remove residual acid[2].

Materials:

  • cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Dissolution : Dissolve 1.0 mmol of the substrate in 3.0 mL of anhydrous DCM.

  • Acid Addition : At room temperature, slowly add 3.0 mL of TFA to achieve a 50% v/v TFA/DCM solution.

  • Reaction : Stir the mixture at room temperature for 1 to 2 hours. The evolution of CO₂ gas (bubbling) may be observed initially[2].

  • Monitoring : Confirm completion via LC-MS.

  • Concentration : Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Co-evaporation : To remove residual TFA, dissolve the resulting crude oil in 5 mL of toluene and concentrate in vacuo. Repeat this azeotropic removal process three times[2].

  • Drying : Place the resulting di-trifluoroacetate salt under high vacuum for at least 12 hours to yield the product as a dense oil or glass.

Visualizations

Mechanism A cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate (Neutral) B Protonated Pyrrolidine Ring (Cationic) [Electrostatic Retardation] A->B + H+ (Fast) C Protonated Carbamate Intermediate (Dicationic) B->C + H+ (Rate-Limiting) D Carbamic Acid + t-Butyl Cation C->D Fragmentation E cis-Methyl 4-amino- pyrrolidine-3-carboxylate Di-Salt D->E - CO2 (Gas) - Isobutene

Acid-catalyzed Boc deprotection mechanism highlighting the rate-limiting dicationic transition state.

Workflow Start Starting Material: cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate Acid Add 4M HCl in 1,4-Dioxane (10 Equivalents at 0 °C) Start->Acid Stir Stir at Room Temp (2-4 h) Monitor via LC-MS Acid->Stir Precip Add Anhydrous Diethyl Ether to Induce Precipitation Stir->Precip Filter Filter & Wash with Ether (Avoid Basic Workup) Precip->Filter Product Pure Di-Hydrochloride Salt (cis-configuration preserved) Filter->Product

Workflow for anhydrous HCl deprotection, ensuring preservation of the cis-stereocenter.

References

Sources

Application Note: Advanced Reductive Amination Protocols for Pyrrolidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrrolidine-3-carboxylate derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as conformationally restricted analogs of


-amino acids. Functionalizing the secondary amine at the 1-position via reductive amination is a cornerstone strategy for generating diverse, target-rich chemical libraries[1].

As an Application Scientist, I frequently observe that achieving high chemoselectivity and yield in these reactions requires a deep understanding of the kinetic and thermodynamic interplay between iminium ion formation and hydride transfer[2]. The reductive amination of pyrrolidine-3-carboxylates involves the initial condensation of the secondary amine with an aldehyde or ketone to form a transient iminium ion, followed by in situ reduction[3].

Causality in Reagent Choice: Historically, sodium cyanoborohydride (NaBH3CN) was the gold standard for this transformation. However, it requires strict pH control (pH 3–4) and generates highly toxic hydrogen cyanide gas upon acidic workup[3],[4]. Today, Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) has superseded it. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making STAB unreactive toward most unactivated aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate[3],[5]. This inherent chemoselectivity prevents the premature reduction of the carbonyl precursor—a common failure mode in inexperienced hands.

Experimental Workflow

Workflow N1 Carbonyl Precursor + Pyrrolidine-3-carboxylate N2 Condensation Phase (AcOH Catalyst, DCE) N1->N2 Mix at RT N3 Iminium Ion Intermediate N2->N3 -H2O N4 Selective Reduction (NaBH(OAc)3) N3->N4 Hydride Transfer N5 N-Alkylated Pyrrolidine Target Compound N4->N5 Quench & Workup

Logical workflow of reductive amination for pyrrolidine-3-carboxylate derivatives.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent dictates the success of the protocol. The table below summarizes quantitative metrics to guide reagent selection based on substrate constraints[6],[5].

Reducing AgentTypical SolventRelative Reaction RateChemoselectivityToxicity ProfileTypical Yield (%)
NaBH(OAc)3 (STAB) DCE, DCM, THFFast (2–12 h)High (tolerates reducible groups)Low (No cyanide)75–96%
NaBH3CN MeOH, EtOHModerate (12–24 h)High (requires pH 3–4)High (Cyanide byproduct)60–85%
Py·BH3 MeOH, EtOHSlow (16–24 h)ModerateModerate65–80%

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of intermediate stages before proceeding, thereby preventing downstream failures[7].

Materials Required:
  • Pyrrolidine-3-carboxylate derivative (e.g., methyl or ethyl ester, free base or HCl salt) (1.0 equiv)

  • Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial acetic acid (AcOH) (1.0 – 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 – 0.2 M)

Step 1: Iminium Ion Pre-formation
  • Dissolve the pyrrolidine-3-carboxylate (1.0 mmol) and the carbonyl compound (1.1 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (N2 or Ar)[8].

  • Causality Check: If the amine is supplied as a hydrochloride salt, it is entirely non-nucleophilic. You must add a non-nucleophilic base (e.g., DIPEA, 1.0 equiv) to liberate the free base, followed by AcOH (1.0 equiv) to catalyze iminium formation without fully protonating the amine.

  • Stir at room temperature for 30–60 minutes.

Self-Validation Checkpoint 1 (Condensation): Remove a 10 µL aliquot, quench with a drop of NaHCO3, extract with EtOAc, and run a Thin Layer Chromatography (TLC) plate. The disappearance of the secondary amine spot (visualized via Ninhydrin stain) confirms quantitative iminium formation. Do not proceed to reduction until this is confirmed.

Step 2: Chemoselective Reduction
  • Add STAB (1.5 mmol) to the reaction mixture in three equal portions over 15 minutes[8].

  • Causality Check: Portion-wise addition mitigates the exothermic nature of the hydride transfer and minimizes the localized concentration of the reducing agent. This suppresses any background reduction of the unreacted aldehyde into a primary alcohol[6].

  • Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor progress via LC-MS or TLC.

Self-Validation Checkpoint 2 (Reduction): A successful reduction will show the consumption of the highly polar iminium intermediate and the appearance of a new, less polar tertiary amine spot on the TLC plate.

Step 3: Quenching and Workup
  • Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL)[8].

  • Causality Check: STAB is water-reactive. Slow addition prevents vigorous outgassing of H2. The basic pH strictly neutralizes the acetic acid and ensures the newly formed tertiary amine is fully deprotonated, allowing it to partition cleanly into the organic layer.

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoint 3 (Product Integrity): Perform a rapid ^1^H NMR analysis of the crude mixture. The complete disappearance of the aldehydic proton (~9.5–10.5 ppm) and the appearance of a new benzylic/alkyl methylene peak (~3.5–4.0 ppm) definitively confirms successful C-N bond formation[9].

References

  • Myers Group. "C-N Bond-Forming Reactions: Reductive Amination." Harvard University,[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination With Sodium Triacetoxyborohydride." Scribd,[Link]

  • NIH / PMC. "Functionalization of Organotrifluoroborates: Reductive Amination." National Institutes of Health,[Link]

  • ResearchGate. "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones." ResearchGate,[Link]

  • ResearchGate. "ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." ResearchGate,[Link]

  • Google Patents. "WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • MDPI. "Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation." Molecules,[Link]

Sources

Application Note: Advanced Strategies for the Functionalization of the C3 Position in Boc-Protected Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scientific Context

The 3-substituted pyrrolidine motif is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate lipophilicity, optimize 3D spatial geometry, and bypass the metabolic liabilities associated with C2-substituted analogs. However, the C3 position of the pyrrolidine ring is notoriously recalcitrant to direct C(sp3)–H functionalization.

The inherent chemical challenge lies in the electronic bias of the ring. The adjacent nitrogen atom significantly lowers the bond dissociation energy (BDE) of the C2–H bonds (~90.1 kcal/mol), making C2 the thermodynamically and kinetically favored site for radical abstraction, lithiation, and transition-metal insertion[1]. To achieve selective C3 functionalization, chemists must override this natural C2 bias. This guide details two state-of-the-art, field-proven methodologies to access C3-functionalized Boc-pyrrolidines: Metallaphotoredox Decarboxylative Cross-Coupling and Catalyst-Tuned Enantioselective Hydroalkylation .

Strategic Logic: Overcoming the C2 Bias

To bypass the reactive C2 position, both protocols rely on the strategic use of the N-Boc protecting group . A free amine would undergo competitive oxidation by photocatalysts (forming an


-amino radical at C2) or poison transition metal catalysts[1]. The strongly electron-withdrawing Boc group raises the oxidation potential of the nitrogen lone pair, shielding the C2 position electronically and sterically.
  • Strategy A (Decarboxylative): Utilizes a pre-installed carboxylate at C3 as a transient, traceless directing group that extrudes CO2 to generate a discrete C3 radical[2].

  • Strategy B (Hydroalkylation): Bypasses C–H activation entirely by utilizing a symmetric alkene (N-Boc-3-pyrroline) and employing a cobalt catalyst to dictate the regiochemistry of radical addition strictly to the C3 position[3].

Methodology 1: Metallaphotoredox Decarboxylative Arylation

Causality & Logic

Developed extensively by the MacMillan group, this dual catalytic approach merges photoredox and nickel catalysis to forge C(sp3)–C(sp2) bonds[2]. We utilize N-Boc-pyrrolidine-3-carboxylic acid because it is a cheap, bench-stable feedstock. Under blue LED irradiation, the Ir(III) photocatalyst oxidizes the deprotonated carboxylic acid, triggering rapid decarboxylation to form a localized C3-pyrrolidinyl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The Ni(II) species intercepts the C3 radical, forming a high-valent Ni(III) intermediate that reductively eliminates to yield the C3-arylated product[4].

PhotoredoxNi cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_exc *Ir(III) Ir3->Ir3_exc Blue LED Ir2 Ir(II) Ir3_exc->Ir2 -CO2 (from Acid) Ir2->Ir3 SET to Ni Ni0 Ni(0) Ni2 Ni(II)-Aryl Ni0->Ni2 Ar-X Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 + C3-Radical Ni3->Ni0 Product Product C3-Aryl-N-Boc- Pyrrolidine Ni3->Product Reductive Elimination Acid N-Boc-Pyrrolidine- 3-Carboxylic Acid Radical C3-Pyrrolidinyl Radical Acid->Radical Decarboxylation Radical->Ni3 Radical Capture

Fig 1. Metallaphotoredox dual catalytic cycle for C3 decarboxylative arylation.

Step-by-Step Protocol
  • Preparation: To an oven-dried 40 mL vial equipped with a Teflon septum, add N-Boc-pyrrolidine-3-carboxylic acid (1.5 equiv, 1.5 mmol), aryl halide (1.0 equiv, 1.0 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), NiCl2·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and Cs2CO3 (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous DMF (10 mL, 0.1 M). Sparge the heterogeneous mixture vigorously with Argon for exactly 15 minutes. *Causality: O2 is a triplet diradical that will quench the Ir(III) excited state and irreversibly trap the C3 carbon radical.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs (~450 nm). Stir vigorously at room temperature for 24 hours. Fan cooling is recommended to maintain the temperature below 30 °C.

  • Workup: Dilute the mixture with saturated aqueous NaHCO3 and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the C3-arylated product.

Methodology 2: Catalyst-Tuned Enantioselective Hydroalkylation

Causality & Logic

When chiral C3-alkylated pyrrolidines are required, direct C-H functionalization is insufficient. Wang, Xue, and Rong recently established a brilliant workaround: the desymmetrization of N-Boc-3-pyrroline via Cobalt-catalyzed hydroalkylation[3]. The Co catalyst, modulated by a chiral bisoxazoline (BOX) ligand, reduces an alkyl iodide to an alkyl radical. This radical adds regioselectively to the C3 position of the pyrroline. The resulting C4 radical is then enantioselectively trapped by a chiral [Co]-H species, establishing the stereocenter and yielding the C3-alkylated product with up to 97% ee[3].

CoHydroalkylation Precat Co(II) Precatalyst + Chiral BOX CoH [Co]-H Species Precat->CoH PhSiH3 / Mn Product Chiral C3-Alkyl- N-Boc-Pyrrolidine CoH->Product Generates Product & Regenerates[Co] Substrate N-Boc-3-Pyrroline Intermediate C3-Alkyl-C4-Radical Intermediate Substrate->Intermediate Regioselective Addition of R• AlkylIodide Alkyl Iodide (R-I) Radical Alkyl Radical (R•) AlkylIodide->Radical SET from [Co] Radical->Intermediate Intermediate->Product Enantioselective H-Atom Transfer

Fig 2. Cobalt-catalyzed regio- and enantioselective hydroalkylation pathway of N-Boc-3-pyrroline.

Step-by-Step Protocol
  • Catalyst Activation: In an Argon-filled glovebox, charge a vial with Co(BF4)2·6H2O (10 mol%) and the selected chiral BOX ligand (12 mol%). Add anhydrous DMA (2 mL) and stir for 30 minutes to pre-form the active chiral complex.

  • Reagent Addition: To the catalyst solution, add N-Boc-3-pyrroline (1.0 equiv, 0.5 mmol), alkyl iodide (1.5 equiv, 0.75 mmol), and freshly activated Manganese powder (2.0 equiv).

  • Hydride Generation: Slowly add phenylsilane (PhSiH3, 2.0 equiv) dropwise. Causality: PhSiH3 reacts with the Co center to generate the critical [Co]-H species required for the final enantioselective H-atom transfer.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 24 hours.

  • Workup: Quench carefully with water (gas evolution will occur). Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Quantitative Data Presentation

ParameterMetallaphotoredox Decarboxylative ArylationCo-Catalyzed Hydroalkylation
Primary Bond Formed C(sp3)–C(sp2) (Aryl/Heteroaryl)C(sp3)–C(sp3) (Alkyl)
Starting Material N-Boc-pyrrolidine-3-carboxylic acidN-Boc-3-pyrroline
Regioselectivity Absolute (Directed by -COOH position)>95:5 (C3 over C2)
Enantioselectivity N/A (Yields racemic mixtures)Up to 97% ee
Catalyst System Ir(III) photocatalyst + Ni(II) saltCo(II) salt + Chiral BOX ligand
Typical Yields 65–86%70–92%
Scalability High (Demonstrated on gram-scale)High (Demonstrated on gram-scale)

Self-Validating System for Protocols (QA/QC)

To ensure high scientific integrity and trustworthy results, researchers must validate the success of these protocols using the following checkpoints:

  • Reagent Integrity Check (Manganese): In Protocol 2, Mn powder acts as the terminal reductant. If the Mn is heavily oxidized (dull black instead of metallic gray), the Co(II) precatalyst will not reduce to the active Co(I) state. Self-Validation: Wash Mn powder with 1 M HCl, rinse with water/ethanol/ether, and dry under vacuum prior to use.

  • Photoredox Colorimetric Monitoring: In Protocol 1, the reaction mixture should exhibit a vibrant, persistent color (typically green/yellow depending on the exact Ir/Ni ratio) under blue light. A rapid shift to black indicates catalyst precipitation or severe oxygen contamination.

  • NMR Regiochemical Proof: 1H NMR is critical for proving C3 functionalization. The C2 protons of N-Boc pyrrolidine resonate at ~3.2–3.5 ppm. If functionalization inadvertently occurred at C2, this signal will integrate to 1. Successful functionalization at C3 leaves the C2 signal intact (integrating to 2) and shifts the C3 multiplet (~1.8–2.1 ppm in unsubstituted rings) significantly downfield. Use 2D HMBC (correlating the Boc carbonyl carbon to the C2 protons) to definitively assign the regiochemistry.

References

  • Twilton, J.; Le, C.; Zhang, P.; Shaw, M. H.; Evans, R. W.; MacMillan, D. W. C. "The merger of transition metal and photocatalysis." Nature Reviews Chemistry 2017, 1, 0052.[Link]

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science 2014, 345, 437-440.[Link]

  • Wang, X.; Xue, J.; Rong, Z.-Q. "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling." Journal of the American Chemical Society 2023, 145, 15456-15464.[Link]

  • Perry, I. B. et al. "Direct Arylation of Strong Aliphatic C−H Bonds." Nature 2018, 560, 70−75.[Link]

Sources

Application Note & Protocol: Strategic Synthesis of β-Amino Acids from cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Amino acids are indispensable structural motifs in contemporary drug discovery, prized for their ability to impart favorable pharmacokinetic properties and induce specific secondary structures in peptides. This document provides an in-depth technical guide for the synthesis of a constrained β-amino acid derivative from cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a readily available starting material.[1] We will explore the underlying chemical principles, present a detailed, step-by-step protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Pyrrolidine-Derived β-Amino Acids

The conformational constraint imposed by cyclic scaffolds is a powerful strategy in drug design for enhancing potency and selectivity. Pyrrolidine-based amino acids, in particular, serve as versatile building blocks for a wide array of bioactive molecules. The synthesis of β-amino acids from cyclic precursors is a topic of significant interest.[2][3][4] The cis-4-amino-3-carboxylate substitution pattern within the pyrrolidine ring offers a unique stereochemical and functional handle for creating novel β-amino acid structures. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and amino acid chemistry, offering robust protection of the amine functionality that can be readily removed under acidic conditions.[5][6]

The synthetic route detailed herein hinges on a strategic ring-opening of the pyrrolidine core. This transformation must be executed with precision to control regioselectivity and preserve stereochemical integrity, which are paramount for the biological activity of the final compound.

Synthetic Strategy: A Mechanistic Overview

The central transformation in this protocol is the nucleophilic ring-opening of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The reaction is driven by the release of ring strain and the inherent electrophilicity of the ester carbonyl group. The choice of nucleophile is a critical parameter that dictates the structure of the resulting acyclic β-amino acid derivative.

The following diagram illustrates the high-level workflow for this synthesis.

G Start Starting Material: cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate RingOpening Step 1: Nucleophilic Ring-Opening Reaction Start->RingOpening Nucleophile, Solvent, Heat Intermediate Acyclic N-Boc-protected Diamino Acid Derivative RingOpening->Intermediate Formation of Acyclic Intermediate Workup Step 2: Aqueous Work-up and Extraction Intermediate->Workup Removal of Impurities Purification Step 3: Chromatographic Purification Workup->Purification Isolation of Crude Product Product Final Product: Purified β-Amino Acid Precursor Purification->Product High Purity Final Compound

Caption: High-level workflow for the synthesis of the β-amino acid precursor.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the process.

Materials and Reagents
ReagentGradeSupplier (Example)Critical Function
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate≥95%Sigma-AldrichStarting Material[1]
BenzylamineReagentPlus®, 99%Sigma-AldrichNucleophile
Methanol (MeOH)Anhydrous, 99.8%Sigma-AldrichReaction Solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificNeutralizing Wash
Brine (Saturated aq. NaCl)ACS ReagentFisher ScientificAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificDrying Agent
Silica Gel60 Å, 230-400 meshSigma-AldrichChromatography Stationary Phase
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificChromatography Mobile Phase
HexanesHPLC GradeFisher ScientificChromatography Mobile Phase
Step-by-Step Procedure

Step 1: Reaction Setup and Ring-Opening

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (1.0 eq) in anhydrous methanol (15 mL per 1 g of starting material).

    • Causality: Methanol is an excellent solvent for the starting material and the polar nature of the solvent facilitates the nucleophilic attack. Anhydrous conditions are critical to prevent competitive hydrolysis of the methyl ester.

  • Add benzylamine (1.5 eq) to the stirred solution at ambient temperature.

    • Causality: Benzylamine serves as the nucleophile. A moderate excess is employed to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 16-24 hours.

    • Causality: Thermal energy is required to overcome the activation energy of the amide bond formation and subsequent ring-opening. Reaction progress should be monitored to avoid prolonged heating which could lead to side product formation.

Step 2: Reaction Monitoring

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a silica gel plate.

  • Elute the TLC plate with a 1:1 (v/v) mixture of ethyl acetate and hexanes.

  • Visualize the spots using a UV lamp (254 nm) and by staining with potassium permanganate.

    • Causality: TLC provides a rapid and effective means to assess the consumption of the starting material and the formation of the more polar product. The reaction is deemed complete upon the disappearance of the starting material spot.

Step 3: Work-up and Extraction

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Causality: The NaHCO₃ wash neutralizes any acidic byproducts and removes excess benzylamine. The brine wash removes residual water-soluble impurities and aids in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Causality: Removal of all water is essential before the final concentration to prevent potential hydrolysis of the product during storage.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel.[7][8][9]

  • Load the crude product onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Elute the product using a gradient of increasing ethyl acetate concentration in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Causality: Column chromatography separates the desired product from non-polar impurities and any remaining starting material based on differential polarity.[7][8]

Characterization

The structural integrity and purity of the synthesized β-amino acid precursor should be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the precise chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • HPLC Analysis: To determine the purity of the final compound.[10][11]

Mechanistic Considerations

The reaction proceeds through a nucleophilic acyl substitution pathway. The nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the endocyclic C-N bond and formation of the ring-opened product. Recent studies have explored various methods for the C-N bond cleavage in pyrrolidines.[12][13]

G cluster_0 Reaction Mechanism Start cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate + Benzylamine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Ring-Opened β-Amino Acid Precursor Intermediate->Product C-N Bond Cleavage

Caption: Simplified reaction mechanism for the ring-opening of the pyrrolidine.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient heating or reaction time.Extend the reflux time and monitor by TLC until the starting material is consumed.
Poor quality of benzylamine.Use freshly distilled or a new bottle of benzylamine.
Low Yield Inefficient extraction during work-up.Perform multiple extractions with DCM to ensure complete recovery of the product.
Loss of product during chromatography.Use a less polar eluent system initially and a shallower gradient.
Impure Product Co-elution of impurities during chromatography.Re-purify the product using a different solvent system for chromatography or consider crystallization.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a valuable β-amino acid precursor from cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. By detailing the scientific rationale behind each step, this guide empowers researchers to not only successfully execute the synthesis but also to adapt the methodology for the preparation of a diverse range of structurally related compounds. The emphasis on rigorous purification and analytical characterization ensures the high quality of the final product, which is essential for its application in drug discovery and development.

References

  • Cheng, J. et al. (1999). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Macromolecules, 32, 3257-3263.
  • Takeda, N. et al. (2014). PREPARATION OF CYCLIC β-AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. HETEROCYCLES, Vol. 89, No. 1.
  • Ota, K. & Yamaguchi, E. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ChemInform. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Madsen, K. K. et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Miyata, O. et al. (2013). PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. Kobe Pharmaceutical University. Available at: [Link]

  • Han, G. et al. How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]

  • University of Guelph. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Zhang, Y. et al. (2021). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2017). RSC Publishing. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. Available at: [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021). Google Patents.
  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. (2019). ResearchGate. Available at: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Liu, G. et al. (2025). Scheme 1. Scope of the Ring Opening of Pyrrolidines a. ResearchGate. Available at: [Link]

Sources

Scale-up synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Strategic Rationale

The cis-4-amino-pyrrolidine-3-carboxylic acid scaffold is a privileged, conformationally restricted


-amino acid derivative. It serves as a critical structural motif in the development of integrin antagonists, broad-spectrum antibacterials, and selective kinase inhibitors[1]. The synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS: 164916-49-8)[2] on a multi-gram to kilogram scale presents specific process chemistry challenges, primarily concerning stereocontrol, regioselectivity, and the safe handling of reactive intermediates.

This application note details a robust, four-step scalable synthesis starting from commercially available dimethyl maleate. The route strategically leverages a stereospecific [3+2] azomethine ylide cycloaddition[3], followed by a highly controlled desymmetrizing mono-saponification, a Curtius rearrangement using diphenylphosphoryl azide (DPPA), and a final catalytic debenzylation[4].

Synthetic Workflow

Workflow A Dimethyl Maleate + Azomethine Ylide Precursor B cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate A->B Step 1: [3+2] Cycloaddition (TFA, DCM, 0°C to RT) C cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid B->C Step 2: Mono-Saponification (KOH, MeOH/H2O, 0°C) D cis-Methyl 1-benzyl-4-(N-Boc-amino)pyrrolidine-3-carboxylate C->D Step 3: Curtius Rearrangement (DPPA, Et3N, t-BuOH, Toluene, 85°C) E cis-Methyl 4-(N-Boc-amino)pyrrolidine-3-carboxylate D->E Step 4: Hydrogenolysis (H2, Pd/C, MeOH, RT)

Fig 1. Four-step scale-up synthetic workflow for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Stereospecific [3+2] Cycloaddition
  • Objective: Construction of the pyrrolidine core with strict cis stereochemistry.

  • Causality & Mechanism: We utilize N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine as the precursor. Upon treatment with catalytic trifluoroacetic acid (TFA), it generates a non-stabilized azomethine ylide. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with dimethyl maleate. The concerted, pericyclic nature of this reaction ensures complete retention of the dipolarophile's cis geometry, exclusively yielding the mesocis-pyrrolidine[3].

  • Protocol:

    • Charge a reactor with dimethyl maleate (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes). Cool to 0 °C under N

      
      .
      
    • Add TFA (0.1 eq) dropwise.

    • Slowly dose N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.1 eq) over 2 hours, maintaining internal temperature < 5 °C to prevent ylide decomposition.

    • Warm to 20 °C and stir for 4 hours. Self-Validation: Monitor by HPLC until maleate consumption is >99%.

    • Quench with saturated aqueous NaHCO

      
      . Extract, dry over Na
      
      
      
      SO
      
      
      , and concentrate to yield cis-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate.
Step 2: Controlled Mono-Saponification
  • Objective: Desymmetrization of the diester to a mono-acid.

  • Causality & Mechanism: The diester intermediate is a meso compound. Mono-saponification desymmetrizes the molecule. To prevent bis-saponification and, critically, base-catalyzed epimerization of the acidic

    
    -protons to the thermodynamically favored trans isomer, the reaction is strictly controlled using exactly 1.05 equivalents of KOH at 0 °C.
    
  • Protocol:

    • Dissolve cis-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (1.0 eq) in methanol (5 volumes) and cool to 0 °C.

    • Add a pre-cooled solution of KOH (1.05 eq) in water (1 volume) dropwise over 1 hour.

    • Stir at 0 °C for 12 hours. Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diester and absence of the baseline di-acid.

    • Concentrate to remove methanol. Adjust the aqueous layer to pH 4.5–5.0 using 1M HCl.

    • Extract with a mixture of CHCl

      
      /iPrOH (4:1), dry, and concentrate to afford cis-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid.
      
Step 3: Curtius Rearrangement

Curtius A Carboxylic Acid B Acyl Azide A->B DPPA, Et3N C Isocyanate B->C Heat (-N2) D N-Boc Carbamate C->D t-BuOH

Fig 2. Mechanistic pathway of the Curtius rearrangement utilizing DPPA and tert-butanol.

  • Objective: Conversion of the carboxylic acid to the N-Boc protected amine.

  • Causality & Mechanism: DPPA is selected over the traditional thionyl chloride/sodium azide method due to its superior safety profile on scale (avoiding highly explosive, low-molecular-weight acyl azides and toxic hydrazoic acid). The intermediate isocyanate is trapped in situ by tert-butanol. Stereochemical integrity at C3 and C4 is fully preserved because the migrating group retains its configuration during the concerted rearrangement[4].

  • Protocol:

    • Suspend the mono-acid (1.0 eq) in anhydrous toluene (10 volumes). Add triethylamine (1.2 eq) and stir for 15 mins at 20 °C.

    • Add DPPA (1.05 eq) dropwise. Stir for 1 hour at 20 °C to form the acyl azide.

    • Heat the mixture to 85 °C. Self-Validation: Monitor the steady evolution of N

      
       gas via a bubbler. Maintain temperature until gas evolution completely ceases (approx. 2 hours), indicating full conversion to the isocyanate.
      
    • Add anhydrous tert-butanol (10 eq) and reflux at 105 °C for 12 hours.

    • Cool, wash with 5% aqueous citric acid, saturated NaHCO

      
      , and brine. Concentrate and purify via crystallization (EtOAc/Heptane) to yield cis-methyl 1-benzyl-4-(N-Boc-amino)pyrrolidine-3-carboxylate.
      
Step 4: Catalytic Hydrogenolysis
  • Objective: Removal of the N-benzyl protecting group.

  • Causality & Mechanism: Palladium on carbon (Pd/C) with hydrogen gas efficiently cleaves the benzyl-nitrogen bond. Methanol is chosen as the solvent to ensure high solubility of the starting material and product. The Boc group and methyl ester are completely stable under these standard hydrogenolysis conditions.

  • Protocol:

    • Dissolve the protected pyrrolidine (1.0 eq) in methanol (10 volumes) in a pressure reactor.

    • Add 10% Pd/C (0.1 eq by weight, 50% wet).

    • Purge the vessel with N

      
       (3x), then with H
      
      
      
      (3x). Pressurize with H
      
      
      to 3 bar (45 psi).
    • Stir at 25 °C for 6 hours. Self-Validation: Monitor H

      
       uptake; the reaction is complete when pressure stabilizes and ceases to drop.
      
    • Filter through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to afford the final product, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, as a white solid.

Quantitative Data & Quality Metrics (100g Scale-Up)

StepIntermediate / Final ProductYield (%)Purity (HPLC, AUC)Critical Quality Attribute (CQA)
1 cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate88%>95%Complete consumption of maleate; cis/trans ratio >99:1
2 cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid82%>97%Absence of di-acid; strict control of epimerization
3 cis-Methyl 1-benzyl-4-(N-Boc-amino)pyrrolidine-3-carboxylate76%>98%Complete isocyanate trapping; N

evolution ceased
4 cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate94%>99%Residual Pd < 10 ppm; complete debenzylation

References[2] Title: cis-Methyl-4-N-Boc-amino-pyrrolidine-3-carboxylate (racemic) | 164916-49-8

Sources

Application Note: Cyclization Reactions Involving 4-Amino-pyrrolidine-3-carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Rationale

The 4-amino-pyrrolidine-3-carboxylate (APC) scaffold represents a privileged class of conformationally restricted


-amino acid derivatives. Characterized by an 

-rich, constrained pyrrolidine core, APCs are highly sought after in modern medicinal chemistry. They function as essential building blocks for synthesizing complex bicyclic systems, arginase inhibitors, and helical peptidomimetics[1][2].

The spatial arrangement of the C3-carboxylate and C4-amino groups dictates the synthetic trajectory of the molecule. While trans-isomers are predominantly utilized in solid-phase peptide synthesis to induce stable 12-helix conformations in antimicrobial foldamers[3], the cis-isomers are geometrically primed for cyclization. Exploiting these cyclization pathways allows researchers to rapidly generate rigid bicyclic scaffolds, such as octahydropyrrolo[3,4-b]pyrroles and pyrrolopyrimidinediones, which exhibit enhanced metabolic stability and target affinity[4][5].

G Scaffold 4-amino-pyrrolidine- 3-carboxylate Lactam Bicyclic Lactam (Octahydropyrrolo[3,4-b]pyrrole) Scaffold->Lactam Intramolecular Amidation Hydantoin Fused Hydantoin / Urea (Pyrrolopyrimidinedione) Scaffold->Hydantoin Phosgene/Isocyanate Condensation Peptidomimetic Helical Peptidomimetic (Foldamer) Scaffold->Peptidomimetic Solid-Phase Peptide Synthesis

Fig 1. Divergent cyclization and functionalization pathways of 4-amino-pyrrolidine-3-carboxylates.

Mechanistic Insights & Causality in Cyclization

As a Senior Application Scientist, I emphasize that successful cyclization is not merely about mixing reagents; it requires a deep understanding of the steric and electronic microenvironments of the APC scaffold.

  • Intramolecular Lactamization: The formation of bicyclic lactams requires overcoming the steric hindrance inherent to the pyrrolidine ring. Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or result in poor yields due to the formation of unreactive

    
    -acylurea byproducts. Instead, uronium-based reagents (e.g., HATU) or phosphonium-based reagents (e.g., PyBOP) are mandatory. They generate a highly reactive 7-aza-HOBt active ester that rapidly undergoes intramolecular nucleophilic attack by the primary amine, preventing competing intermolecular oligomerization.
    
  • Fused Hydantoin Formation: Reacting the C4-primary amine with an isocyanate or a phosgene equivalent (e.g., CDI, triphosgene) yields an intermediate urea. Under basic conditions, the urea nitrogen attacks the adjacent C3-carboxylate, expelling an alcohol byproduct to form a fused pyrrolopyrimidinedione. This pathway is highly favored thermodynamically due to the formation of a stable 5,5- or 5,6-fused bicyclic system.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an observable metric (e.g., gas evolution, specific LC-MS mass shifts) to ensure the researcher can verify success in real-time before proceeding.

Protocol A: Synthesis of Octahydropyrrolo[3,4-b]pyrrole via Intramolecular Lactamization

Objective: Convert cis-4-amino-1-Boc-pyrrolidine-3-carboxylic acid into its corresponding bicyclic lactam.

Reagents & Materials:

  • cis-4-amino-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the starting material in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Causality: Cooling prevents premature degradation of the active ester intermediate.

  • Coupling Reagent Addition: Add HATU (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Cyclization & Monitoring: Stir the reaction at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The successful formation of the active ester is transient, but cyclization is confirmed by the disappearance of the starting material mass

      
       and the appearance of the product mass 
      
      
      
      .
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
    

G Step1 Substrate Preparation (Anhydrous DMF, 0°C) Step2 Active Ester Formation (HATU, DIPEA, 15 min) Step1->Step2 Step3 Intramolecular Cyclization (RT, 4-6 hours) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc/LiCl) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5 Validation Validation (LC-MS:[M-H2O+H]+) Step5->Validation

Fig 2. Step-by-step workflow for the intramolecular lactamization to form bicyclic scaffolds.

Protocol B: Synthesis of Fused Pyrrolopyrimidinediones via Urea Cyclization

Objective: Synthesize a fused hydantoin from methyl cis-4-amino-1-Boc-pyrrolidine-3-carboxylate.

Step-by-Step Methodology:

  • Urea Formation: Dissolve the methyl ester substrate (1.0 eq) in anhydrous DCM. Add an appropriate isocyanate (e.g., phenyl isocyanate, 1.1 eq) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Check: A white precipitate (the urea intermediate) often forms. LC-MS will show

      
      .
      
  • Base-Catalyzed Cyclization: Concentrate the reaction mixture to remove DCM. Redissolve the crude urea in anhydrous THF. Add Potassium tert-butoxide (KOtBu, 1.5 eq) at 0 °C.

    • Causality: The strong base deprotonates the urea nitrogen, increasing its nucleophilicity to attack the adjacent methyl ester.

  • Reflux & Completion: Heat the reaction to 60 °C for 3 hours.

    • Self-Validation Check: The cyclization is accompanied by the stoichiometric release of methanol.

      
      H-NMR of an aliquot will show the complete disappearance of the sharp singlet at ~3.7 ppm (methyl ester protons).
      
  • Isolation: Neutralize with 1M HCl, extract with EtOAc, dry, and concentrate to yield the fused bicyclic hydantoin.

Quantitative Data & Optimization

The table below summarizes the optimized reaction parameters and expected yields based on the stereochemistry of the APC scaffold and the chosen cyclization pathway.

Starting Material StereochemistryCyclization PathwayReagents / ConditionsPrimary ByproductExpected Yield (%)Structural Outcome
cis-(3R,4S) or (3S,4R)LactamizationHATU, DIPEA, DMF, RT

(via coupling)
75 – 85%Bicyclic Lactam
trans-(3R,4R) or (3S,4S)LactamizationHATU, DIPEA, DMF, RT

< 15%*Intermolecular Oligomers
cis-Methyl EsterUrea / Hydantoin1. RNCO, DCM 2. KOtBu, THF, 60 °CMethanol80 – 90%Pyrrolopyrimidinedione
trans-Methyl EsterUrea / Hydantoin1. RNCO, DCM 2. KOtBu, THF, 60 °CMethanol40 – 50%**Epimerized Hydantoin

*Trans isomers are geometrically restricted from forming the necessary transition state for 5,5-bicyclic lactamization, leading to oligomerization. **Under strong basic conditions (KOtBu), the C3-proton can undergo epimerization, allowing the trans-isomer to slowly convert to the cis-isomer and subsequently cyclize, albeit with lower efficiency.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (NCBI).
  • Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. PubMed - NIH.
  • Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid. R Discovery.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. MDPI.

Sources

Troubleshooting & Optimization

Preventing epimerization during hydrolysis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is engineered specifically for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the deprotection of unnatural amino acid building blocks. Here, we address the critical challenge of preventing epimerization during the ester hydrolysis of cis-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

Mechanistic Insight: The Causality of Epimerization

To solve a stereochemical failure, we must first understand its root cause. The epimerization of cis-pyrrolidine-3-carboxylates during standard basic hydrolysis is not a random side reaction; it is a thermodynamically driven process dictated by the molecule's specific electronic and steric environment[1].

When you subject the cis-ester to alkali hydroxides (e.g., LiOH, NaOH), the hydroxide ion acts not only as a nucleophile but also as a base. The alpha-proton at the C3 position is highly acidic due to the adjacent electron-withdrawing ester group. Deprotonation at this site forms a planar enolate intermediate. Upon reprotonation by the aqueous solvent, the system thermodynamically favors the trans configuration to relieve the severe steric clash between the bulky C4 N-Boc-amino group and the C3 carboxylate. Consequently, the original cis stereocenter is destroyed.

Epimerization_Mechanism cis_ester cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate base_hydrolysis Standard Basic Hydrolysis (e.g., LiOH, NaOH) cis_ester->base_hydrolysis mild_hydrolysis Me3SnOH or CALB Enzyme (Neutral Conditions) cis_ester->mild_hydrolysis enolate Planar Enolate Intermediate (C3 Deprotonation) base_hydrolysis->enolate OH- abstracts C3 proton trans_acid trans-4-N-Boc-amino- pyrrolidine-3-carboxylic acid (Thermodynamic Product) enolate->trans_acid Reprotonation (Steric Relief) cis_acid cis-4-N-Boc-amino- pyrrolidine-3-carboxylic acid (Kinetic/Retained Product) mild_hydrolysis->cis_acid Direct Ester Cleavage

Mechanism of pyrrolidine-3-carboxylate hydrolysis: basic enolization vs. neutral cleavage.

Troubleshooting FAQs

Q1: I used 1.1 equivalents of LiOH at 0 °C to minimize side reactions, but I still observed ~30% epimerization by NMR. Why isn't low temperature enough? A: While lowering the temperature reduces the kinetic rate of enolization, the pKa of the C3 alpha-proton is low enough that even mild hydroxide concentrations cause competitive deprotonation alongside ester cleavage. The thermodynamic driving force toward the trans-isomer is so strong that even transient enolate formation results in significant epimerization[1]. A fundamental shift in the cleavage mechanism—avoiding hydroxide ions entirely—is required.

Q2: What is the most reliable chemical alternative to LiOH for this specific substrate? A: Trimethyltin hydroxide (Me₃SnOH) is the gold standard for epimerization-free hydrolysis of sensitive methyl esters. Unlike alkali hydroxides, Me₃SnOH acts as a mild Lewis acid/nucleophile complex that coordinates directly to the ester carbonyl, facilitating cleavage under near-neutral conditions without abstracting the alpha-proton[2][3].

Q3: Can I use enzymatic hydrolysis for an unnatural amino acid derivative like this? A: Absolutely. Candida antarctica Lipase B (CALB) is highly effective for the enantioselective and diastereoselective hydrolysis of alicyclic beta-amino esters. CALB operates at neutral pH in organic or aqueous-organic media, completely bypassing the enolization pathway and preserving the cis stereocenter with zero epimerization[4].

Quantitative Method Comparison

To assist in selecting the optimal workflow for your scale and resources, consult the comparative data below:

Hydrolysis MethodPrimary ReagentTypical YieldEpimerization to transReaction TimeScalability & Notes
Standard Basic LiOH / H₂O / THF70–85%> 30% (High)1–4 hoursHighly scalable, but unacceptable stereochemical loss.
Organotin Cleavage Me₃SnOH / DCE80–95%< 2% (Trace/None)4–8 hoursExcellent for complex molecules; requires toxic heavy metal remediation[5].
Enzymatic CALB / t-BuOMe85–95%*0% (None)24–48 hoursHighly sustainable; *Yield assumes an already enantiopure starting material[4].

Validated Experimental Protocols

Protocol A: Chemical Hydrolysis using Trimethyltin Hydroxide (Me₃SnOH)

This protocol utilizes the unique Lewis acidity of organotin complexes to achieve chemoselective cleavage[2][3].

  • Self-Validation Check: The reaction must remain strictly neutral. The absence of an enolate intermediate can be confirmed by running a parallel micro-scale reaction in deuterated solvent (DCE-d4) and monitoring the C3-proton signal via ¹H-NMR; the doublet/multiplet corresponding to the alpha-proton should remain intact without deuterium exchange.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve cis-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (1.0 eq, e.g., 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH) (3.0 to 5.0 eq) in one portion. (Caution: Organotin compounds are highly toxic; perform all operations in a well-ventilated fume hood with proper PPE)[5].

  • Heating: Heat the reaction mixture to 60–70 °C under an inert argon atmosphere.

  • Monitoring: Stir for 4–8 hours, monitoring the disappearance of the starting material via TLC (typically 5% MeOH in DCM, visualized with Ninhydrin).

  • Workup: Once complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% aqueous KHSO₄. This acidic wash is critical: it removes tin residues into the aqueous layer while ensuring the product is protonated to its free carboxylic acid form.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure cis-carboxylic acid.

Protocol B: Enzymatic Hydrolysis using CALB

This protocol leverages biocatalysis to achieve 100% stereochemical retention under exceptionally mild conditions[4].

  • Self-Validation Check: Ensure the enzyme is not denatured by excessive organic solvent concentrations. Validate the activity of your CALB batch by running a parallel control hydrolysis on a simple aliphatic ester. The strict requirement of 0.5 eq H₂O prevents competing reverse esterification.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of tert-butyl methyl ether (t-BuOMe) containing exactly 0.5 equivalents of H₂O relative to your substrate.

  • Substrate Addition: Dissolve the cis-ester (1.0 eq) in the prepared solvent mixture to achieve a concentration of approximately 50 mg/mL.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (typically 30–50 mg of immobilized enzyme per 100 mg of substrate).

  • Incubation: Shake or gently agitate the suspension at 60 °C. Crucial: Do not use magnetic stirring with large stir bars, as the mechanical grinding will crush the immobilized enzyme beads and destroy catalytic efficiency.

  • Monitoring: Monitor the conversion via HPLC or GC over 24–48 hours.

  • Filtration & Isolation: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme (the beads can be washed with t-BuOMe and reused). Extract the filtrate with saturated aqueous NaHCO₃. Separate the aqueous layer, carefully acidify it to pH 3–4 with 1M HCl, and extract with EtOAc to isolate the pure cis-acid.

References

Sources

Technical Support Center: Purification Strategies for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering probable causes and actionable solutions.

Problem 1: Oily Product After Column Chromatography

Question: After performing flash column chromatography on my crude cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, the resulting product is a thick, persistent oil instead of the expected solid. How can I induce crystallization?

Probable Causes & Solutions:

  • Residual Solvents: Even trace amounts of high-boiling point solvents from the chromatography (e.g., ethyl acetate, dichloromethane) can prevent crystallization.

    • Solution: Co-evaporate the oily product with a lower-boiling point solvent like diethyl ether or pentane. This is achieved by dissolving the oil in the new solvent and then removing it under reduced pressure. Repeat this process 2-3 times to azeotropically remove the more stubborn solvent residues.

  • Minor Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice formation.[1][2]

    • Solution 1: Trituration. Dissolve the oil in a minimal amount of a "good" solvent (e.g., a few drops of dichloromethane or ethyl acetate) and then add a "poor" solvent (e.g., hexane or diethyl ether) dropwise with vigorous stirring until the solution becomes cloudy. Continue stirring, and often the product will precipitate as a solid.[3]

    • Solution 2: Seed Crystals. If a small amount of solid material is available, add a single seed crystal to the supersaturated oil. This will provide a nucleation point for crystallization to begin.[4]

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, which can inhibit crystallization.

    • Solution: Dry the oily product under high vacuum for an extended period (several hours to overnight) to remove any absorbed water.

Problem 2: Poor Separation of cis and trans Isomers

Question: My NMR analysis shows a mixture of cis and trans isomers of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate after my initial purification. How can I improve the separation?

Probable Causes & Solutions:

  • Inadequate Chromatographic Resolution: The polarity difference between the cis and trans isomers can be minimal, making separation by standard flash chromatography challenging.

    • Solution 1: Optimize the Solvent System. A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. Running a series of thin-layer chromatography (TLC) plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) will help identify the optimal conditions for separation.

    • Solution 2: High-Performance Liquid Chromatography (HPLC). For baseline separation of stereoisomers, preparative HPLC is often necessary. Chiral stationary phases (CSPs), particularly those based on polysaccharides, are highly effective for resolving pyrrolidine derivatives.[5]

  • Isomerization During Synthesis or Workup: Certain reaction or workup conditions (e.g., strongly acidic or basic environments) can potentially lead to epimerization at one of the stereocenters.

    • Solution: Review the synthetic and workup procedures to ensure that harsh pH conditions are avoided. If isomerization is suspected, neutralization and careful control of temperature during the workup are critical.

Problem 3: Presence of Unreacted Starting Materials or Byproducts

Question: My purified product is contaminated with unreacted di-tert-butyl dicarbonate (Boc-anhydride) and other byproducts from the Boc-protection step. How can I remove these?

Probable Causes & Solutions:

  • Incomplete Reaction or Inefficient Quenching: The Boc-protection reaction may not have gone to completion, or the quenching step may have been insufficient to remove all the excess Boc-anhydride.

    • Solution 1: Aqueous Workup. A thorough aqueous workup is essential. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, will help to hydrolyze and remove unreacted Boc-anhydride.

    • Solution 2: Optimized Chromatography. If byproducts persist, careful column chromatography is required. Di-tert-butyl dicarbonate and its byproducts are generally less polar than the desired product. Using a less polar eluent system initially can help to wash these impurities off the column before eluting the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The Boc protecting group is sensitive to acidic conditions and elevated temperatures, which can lead to its cleavage.[6][7] It is also advisable to protect the compound from moisture.[6]

Q2: What are the key analytical techniques for assessing the purity of this compound?

A2: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the ratio of cis to trans isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and separating stereoisomers, especially when using a chiral stationary phase.[5]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carbamate and ester carbonyls.

Q3: Can I use crystallization as a primary purification method for this compound?

A3: While crystallization can be an effective purification technique for many Boc-protected amino acids, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate often presents as an oil, making direct crystallization from the crude reaction mixture challenging.[1] It is typically employed as a final purification step after chromatographic separation. A common method involves dissolving the purified oil in a minimal amount of a suitable solvent and then adding an anti-solvent to induce precipitation.[2]

Q4: My Boc group appears to be cleaving during purification. What could be the cause?

A4: The Boc (tert-butyloxycarbonyl) group is known to be labile under acidic conditions.[8] If you are using silica gel for chromatography, the inherent acidity of the silica can sometimes cause partial deprotection, especially with prolonged exposure. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent system.

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate using flash column chromatography.

Materials:

  • Crude cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column, flasks, and test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity. Apply gentle pressure with compressed air or nitrogen to achieve a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurity profile and should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography, providing good resolution.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for eluting the product while separating less polar and more polar impurities.
Gradient Profile Start with low polarity (e.g., 5% EtOAc) and gradually increase to 30-50% EtOAc.Allows for the removal of non-polar impurities before eluting the desired compound.
Detection TLC with a suitable stain (e.g., potassium permanganate or ninhydrin after deprotection)Visualizes the separation and allows for the identification of product-containing fractions.

IV. Purification Strategy Workflow

The following diagram illustrates a typical decision-making process for the purification of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_end Final Product Start Crude Product TLC_NMR TLC & ¹H NMR Analysis Start->TLC_NMR Column Flash Column Chromatography TLC_NMR->Column Major Impurities Present TLC_NMR_2 Purity Check (TLC/NMR) Column->TLC_NMR_2 Collect Fractions Crystallization Crystallization / Trituration Pure_Product Pure Product (>95%) Crystallization->Pure_Product Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Product TLC_NMR_2->Crystallization Product is an oil or contains minor impurities TLC_NMR_2->Prep_HPLC Isomers not separated TLC_NMR_2->Pure_Product Purity > 95%

Sources

Technical Support Center: Strategies for Improving Enantiomeric Excess in Pyrrolidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enantioselective synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of chiral pyrrolidine-3-carboxylates. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, and achieving high enantiomeric excess (ee) is often a critical determinant of therapeutic efficacy and safety.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these valuable compounds. The content is structured to not only offer solutions but also to explain the underlying scientific principles governing enantioselectivity.

I. Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving this issue in the context of pyrrolidine-3-carboxylate synthesis.

**dot

Caption: Effect of catalyst loading on reaction outcome.

Q5: What is the most reliable method for determining the enantiomeric excess of my product?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for determining enantiomeric excess. [2]This technique separates the enantiomers, allowing for their individual quantification based on peak area. [2]Gas Chromatography (GC) with a chiral column can also be used for volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can also be employed to determine ee by inducing a chemical shift difference between the enantiomers. [3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis of pyrrolidine-3-carboxylates and the determination of their enantiomeric purity.

Protocol 1: General Procedure for an Organocatalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for a Michael addition reaction, a common method for synthesizing substituted pyrrolidines, using an organocatalyst. [4][5]

  • Reaction Setup: In a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%) in the chosen anhydrous solvent.

  • Addition of Additive (if applicable): If an additive (e.g., a Brønsted acid, 10-20 mol%) is being used, add it to the catalyst solution and stir for a few minutes.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower) using an appropriate cooling bath.

  • Reagent Addition: Add the Michael donor (e.g., a ketone or aldehyde, typically 1.5-2.0 equivalents) to the cooled solution.

  • Initiation of Reaction: Add the Michael acceptor (e.g., a nitroalkene or an α,β-unsaturated ester, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your purified product.

  • Sample Preparation:

    • Prepare a stock solution of your purified product in a suitable solvent (e.g., isopropanol or hexane) at a concentration of approximately 1 mg/mL.

    • If necessary, prepare a racemic standard of your product to identify the retention times of both enantiomers.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Select a chiral stationary phase (CSP) appropriate for your compound class. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point. [6] * Mobile Phase: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation. [6] * Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Temperature: Maintain a constant column temperature, typically 25 °C.

    • Detection: Set the UV detector to a wavelength where your compound has strong absorbance.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of your sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [2]

IV. References

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons - eCampus. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. Available at: [Link]

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  • The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. Available at: [Link]

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Technical Support Center: Crystallization of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving crystallization issues with cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical building block. Our approach is rooted in scientific principles and field-proven experience to help you achieve a high-purity, crystalline final product.

Frequently Asked Questions (FAQs)

Q1: Why is my purified cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate an oil or a waxy solid instead of a crystalline material?

A1: It is not uncommon for Boc-protected amino acid derivatives to initially present as oils or amorphous solids.[] This phenomenon, often termed "oiling out," can be attributed to several factors:

  • Residual Solvents: Trace amounts of reaction or chromatography solvents can inhibit the formation of a crystal lattice.

  • Presence of Impurities: Even small quantities of impurities, such as the trans-isomer, starting materials, or reaction byproducts, can disrupt the crystallization process.[2]

  • Supersaturation Issues: The compound may be separating from the solution at a temperature above its melting point due to high concentration.[3]

  • Hygroscopicity: The compound may be hygroscopic, and absorbed moisture can prevent crystallization.[2]

Q2: I've set up my crystallization, but no crystals are forming. What should I do?

A2: The absence of crystal formation is typically due to insufficient supersaturation or the presence of crystallization inhibitors.[3] Consider the following steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the compound's concentration.[3]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[4]

    • Seeding: If you have a small amount of crystalline material, add a single, tiny crystal to the solution. This will provide a template for crystal growth.[5]

  • Lower the Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or a refrigerator.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. A systematic solvent screening is recommended (see Protocol 2).

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield is a common issue that can often be rectified.[3] Potential causes include:

  • Using too much solvent: This will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent required to dissolve your compound.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3]

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, product will be lost.

Q4: How critical is the purity of the crude material before attempting crystallization?

A4: The purity of the starting material is paramount. Impurities, especially those with similar structures like the trans-isomer, can act as "crystal poisons," inhibiting nucleation and growth. The presence of cis and trans isomers can complicate crystallization due to differences in their physical properties and crystal packing.[6] It is highly recommended to purify the crude product by flash column chromatography before proceeding with crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving specific crystallization challenges.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase.

start Oily Product Observed step1 Re-dissolve the oil by gently warming start->step1 step2 Add more of the 'good' solvent (the one it is more soluble in) step1->step2 step3 Allow to cool very slowly (e.g., in a dewar or insulated bath) step2->step3 step4 Did it crystallize? step3->step4 step5 Try Trituration (see Protocol 3) step4->step5 No end_success Crystalline Product Obtained step4->end_success Yes step6 Perform Solvent Screening (see Protocol 2) step5->step6 end_fail Consult Further Resources step6->end_fail

Caption: Workflow for troubleshooting "oiling out".

Strategy Rationale Key Considerations
Dilute the Solution A high concentration can cause the compound to precipitate above its melting point.Add more of the primary ("good") solvent to the heated mixture before cooling.[3]
Slow Cooling Rapid cooling favors oil formation. Slow cooling allows molecules sufficient time to orient into a crystal lattice.Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow heat loss.
Change Solvent System The solubility profile in the current solvent system may be unfavorable for crystallization.Experiment with different binary solvent systems. Good starting points for polar molecules include ethyl acetate/hexanes, ethanol/water, or DMF/water.[3][7][8]
Trituration This technique uses a solvent in which the compound is insoluble to "shock" the oil into solidifying.Add a poor solvent (e.g., hexanes or diethyl ether) to the oil and stir vigorously or use an ultrasonic bath.[4]
Problem 2: Poor Purity or Contamination with the trans-Isomer

If your crystalline product is not pure, as determined by NMR, LC-MS, or melting point analysis, consider the following.

start Impure Crystalline Product step1 Was the crude material purified by chromatography first? start->step1 step2 Perform Flash Chromatography (see Protocol 4) step1->step2 No step4 Was cooling slow and controlled? step1->step4 Yes step3 Re-crystallize the purified material (see Protocol 1) step2->step3 end_success High-Purity Crystalline Product step3->end_success step5 Repeat crystallization with slower cooling step4->step5 No step4->end_success Yes step6 Consider a different solvent system step5->step6 Still Impure step5->end_success

Caption: Logic for improving the purity of the crystalline product.

Strategy Rationale Key Considerations
Pre-Purification Crystallization is a purification technique, but it is most effective on material that is already >90% pure.Use flash column chromatography to remove major impurities before crystallization.[7]
Re-crystallization A second crystallization can significantly improve purity.Dissolve the impure crystals in a minimal amount of hot solvent and re-cool slowly.
Solvent Choice The ideal solvent system will dissolve impurities well at all temperatures, while dissolving the target compound only when hot.If the trans-isomer is the main impurity, a solvent system that selectively retains it in the solution (mother liquor) is needed. This may require empirical screening.

Experimental Protocols

Protocol 1: General Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexanes)

This protocol is a good starting point for many Boc-protected amino acid derivatives.[3]

  • Dissolution: Place the crude or semi-pure compound in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethyl acetate) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.

  • Anti-Solvent Addition: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a vacuum to a constant weight.

Protocol 2: Systematic Solvent Screening for Crystallization

If a standard protocol fails, a systematic approach to finding a suitable solvent system is necessary.

  • Preparation: Place a small amount (10-20 mg) of your compound into several small test tubes.

  • Solvent Testing: To each tube, add a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water, ethanol) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating and Cooling: For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves, it is a potential candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Binary System Screening: For solvents in which the compound is highly soluble, use this as the "good" solvent and systematically add "poor" (anti) solvents (e.g., hexanes, diethyl ether, water) to induce precipitation.

Table of Potential Solvents:

Solvent System (Good/Poor)PolarityRationale & Notes
Ethyl Acetate / HexanesMedium / Non-polarA very common and effective system for moderately polar compounds.[3]
Isopropanol / WaterPolar / PolarSuitable for more polar molecules.
Acetonitrile / WaterPolar / PolarAnother good option for polar compounds.
Toluene / HexanesNon-polar / Non-polarMay be effective if the compound is less polar than anticipated.
DMF / WaterPolar / PolarHas been used successfully for a similar N-Boc-pyrrolidine derivative.[7][8]
Protocol 3: Trituration to Induce Solidification of an Oil

This protocol can be used when an oil is obtained.[4]

  • Place the oil in a flask with a stir bar.

  • Add a small amount of a solvent in which the oil is insoluble (e.g., cold hexanes or diethyl ether).

  • Stir the mixture vigorously at room temperature or in an ice bath. An ultrasonic bath can also be effective.

  • The oil should gradually transform into a solid precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

Protocol 4: Flash Column Chromatography for Crude Purification

Purification of the crude material is often necessary before crystallization.

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography. For polar amines that may streak on silica, adding a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the eluent can improve separation.[4] A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Preparation: Pack a silica gel column with the chosen non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which can then be crystallized.

References

  • Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Cis-Trans Isomers and its Differences in Properties. (2021). Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • Mahrath, A. J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). Molecules. Available at: [Link]

  • Crystallization method of Boc-amino acid. (2021). Patsnap. Available at: [Link]

  • Effect of Cis–Trans Isomerization on the Crystallization Behavior of Triacylglycerols. (n.d.). ResearchGate. Available at: [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • α-Arylation of N-Boc Pyrrolidine. (2024). Organic Syntheses. Available at: [Link]

  • Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency. (2025). ResearchGate. Available at: [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4. (n.d.). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4. Available at: [Link]

  • Impact of Cis–Trans Isomerism on Crystal Packing and Photo-Activity of a Cobalt(III) Room-Temperature Photoswitch. (2023). Crystal Growth & Design. Available at: [Link]

  • The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. (2023). Molecules. Available at: [Link]

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Technical Support Center: Navigating the Challenges of Moisture-Sensitive Pyrrolidine Ester Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling pyrrolidine ester reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Pyrrolidine ester reagents are powerful tools in organic synthesis, particularly in areas like asymmetric organocatalysis and peptide chemistry. However, their hygroscopic nature presents a significant challenge that, if not properly managed, can lead to failed reactions, impure products, and a considerable loss of time and resources. This guide provides in-depth, actionable advice in a question-and-answer format to address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Moisture Sensitivity

This section addresses the most common questions regarding the stability and handling of pyrrolidine ester reagents.

Q1: What makes pyrrolidine ester reagents so sensitive to moisture?

A1: The moisture sensitivity of pyrrolidine ester reagents is primarily due to the susceptibility of the ester functional group to hydrolysis.[1][2][3] This reaction involves the cleavage of the ester bond by water, leading to the formation of a carboxylic acid and an alcohol.[2][3] The reaction can be catalyzed by both acids and bases.[1][2][3] The pyrrolidine ring itself, being a secondary amine, can act as a base and potentially catalyze the hydrolysis of its own ester group, or that of a neighboring molecule.[4][5][6]

The mechanism of base-catalyzed hydrolysis, also known as saponification, is particularly relevant. It involves the nucleophilic attack of a hydroxide ion (or water, which is always present in some equilibrium) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming a carboxylic acid.[7]

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to help you diagnose and resolve common issues encountered during experiments with pyrrolidine ester reagents.

Issue 1: My reaction yield is significantly lower than expected.

Low reaction yield is one of the most frequent problems when working with moisture-sensitive reagents.[8][9][10]

Potential Cause 1: Degradation of the Pyrrolidine Ester Reagent

  • Explanation: If the pyrrolidine ester reagent has been exposed to moisture, a portion of it may have hydrolyzed to the corresponding carboxylic acid and alcohol. This reduces the concentration of the active reagent in your reaction mixture, leading to incomplete conversion of your starting materials.[8][11]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your experiment, it is crucial to ensure the purity of your pyrrolidine ester reagent. If you suspect moisture contamination, consider purifying the reagent or using a fresh, unopened bottle.

    • Implement Strict Anhydrous Techniques: Ensure all glassware is thoroughly oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[12] Use freshly distilled, anhydrous solvents for your reaction.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[12]

Potential Cause 2: Catalyst Deactivation (in organocatalytic reactions)

  • Explanation: In reactions where the pyrrolidine ester is a catalyst, its hydrolysis product (the carboxylic acid) is generally not catalytically active for the desired transformation. Water can also interfere with the catalytic cycle in other ways, such as by competing for binding sites on the catalyst or by deactivating other reagents.[8][13]

  • Troubleshooting Steps:

    • Solvent Purity is Paramount: Ensure your solvent is rigorously dried. Even trace amounts of water can have a significant impact on catalyst turnover.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might compensate for partial deactivation, though this is not ideal.

    • Consider Water-Tolerant Catalysts: For some applications, researchers have developed pyrrolidine-based catalysts that are more stable or even active in aqueous media.[14][15][16] If your reaction allows, exploring these alternatives could be beneficial.

Issue 2: I am observing unexpected byproducts in my reaction.

The formation of byproducts can often be traced back to the presence of water.

Potential Cause: Side Reactions Involving Hydrolysis Products

  • Explanation: The carboxylic acid and alcohol generated from the hydrolysis of the pyrrolidine ester reagent are not inert. They can participate in unintended side reactions with your starting materials or intermediates, leading to a complex product mixture and making purification difficult. For instance, the newly formed carboxylic acid could engage in unwanted acid-base chemistry or other transformations.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor your reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). This can help you identify the point at which byproduct formation begins.

    • Purification of Starting Materials: Ensure that not only your pyrrolidine ester reagent but all other starting materials and solvents are free from water and other impurities.[8][9]

Part 3: Experimental Protocols - Best Practices in Action

Adhering to rigorous experimental protocols is the best defense against the detrimental effects of moisture.

Protocol 1: Proper Storage and Handling of Pyrrolidine Ester Reagents
  • Storage:

    • Store pyrrolidine ester reagents in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[17]

    • For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., Drierite® or molecular sieves).[18] Be aware that some desiccators can be a source of contamination if not properly maintained.[18]

    • Store in a cool, dark place to minimize thermal and photodegradation.[11]

  • Handling:

    • Whenever possible, handle pyrrolidine ester reagents inside a glovebox with a dry, inert atmosphere.[17]

    • If a glovebox is not available, use standard Schlenk line techniques to maintain an inert atmosphere.

    • Use clean, oven-dried syringes and needles for transferring the reagent.

    • Never leave the reagent container open to the atmosphere.

Protocol 2: Preparation of Anhydrous Solvents

The quality of your solvent is critical. While commercially available anhydrous solvents are a good starting point, their water content can increase over time after the bottle is opened.

Table 1: Recommended Drying Agents for Common Solvents

Solvent ClassRecommended Drying AgentIncompatible Drying Agents
Ethers (e.g., THF, Diethyl Ether)Sodium/benzophenone
Hydrocarbons (e.g., Toluene, Hexane)Calcium hydride (CaH₂)
Halogenated Solvents (e.g., Dichloromethane)Calcium hydride (CaH₂)Sodium
Aprotic Polar Solvents (e.g., Acetonitrile, DMF)Calcium hydride (CaH₂), Molecular Sieves (4Å)

Note: Always consult safety data sheets and chemical compatibility charts before using any drying agent.

General Procedure for Solvent Distillation:

  • Set up a distillation apparatus that has been oven or flame-dried.

  • Add the appropriate drying agent to the solvent in the distillation flask.

  • Reflux the solvent under an inert atmosphere until the indicator (if applicable, e.g., benzophenone ketyl) shows the solvent is dry.

  • Distill the solvent directly into a dry collection flask under an inert atmosphere.

  • Store the freshly distilled solvent over activated molecular sieves.

Part 4: Detection and Quantification of Moisture and Degradation

Proactively assessing the purity of your pyrrolidine ester reagent can save you from failed experiments.

Q2: How can I detect and quantify the extent of hydrolysis in my pyrrolidine ester reagent?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[11] You can develop a method to separate the parent pyrrolidine ester from its carboxylic acid hydrolysis product.

Forced Degradation Study Protocol:

A forced degradation study can help you identify the retention times of potential degradation products.[11]

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your pyrrolidine ester reagent in a suitable solvent (e.g., acetonitrile).[11]

  • Acidic Hydrolysis: To one aliquot of the stock solution, add a small amount of dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60 °C) for a set period.[11]

  • Basic Hydrolysis: To another aliquot, add a small amount of dilute base (e.g., 0.1 M NaOH) and heat under the same conditions.[11]

  • Analysis: Analyze the stock solution and the acid- and base-treated samples by HPLC-UV/MS.[11]

Table 2: Example HPLC-UV/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase A Water with 0.1% formic acid[11]
Mobile Phase B Acetonitrile with 0.1% formic acid[11]
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.[11]
Flow Rate 1.0 mL/min[11]
Detection UV at a suitable wavelength and MS in positive ion mode.[11]

By comparing the chromatograms, you can identify the peak corresponding to the carboxylic acid degradation product. The peak area can then be used to quantify the extent of hydrolysis in your reagent sample.

Part 5: Visualizing Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a general troubleshooting workflow.

Hydrolysis_Mechanism cluster_conditions Catalyzed by: reagent Pyrrolidine Ester Reagent intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate products Carboxylic Acid + Alcohol (Degradation Products) intermediate->products Collapse & Proton Transfer Acid (H⁺) Acid (H⁺) Base (OH⁻) Base (OH⁻) Troubleshooting_Workflow start Low Reaction Yield or Unexpected Byproducts check_reagent Assess Reagent Purity (e.g., via HPLC-MS) start->check_reagent check_conditions Review Experimental Setup (Anhydrous Techniques) start->check_conditions reagent_ok Reagent is Pure check_reagent->reagent_ok reagent_bad Reagent is Degraded check_reagent->reagent_bad conditions_ok Setup is Correct check_conditions->conditions_ok conditions_bad Moisture Ingress Likely check_conditions->conditions_bad reagent_ok->check_conditions purify_reagent Purify Reagent or Use a Fresh Batch reagent_bad->purify_reagent rerun_reaction Re-run Experiment conditions_ok->rerun_reaction improve_technique Dry Glassware & Solvents, Use Inert Atmosphere conditions_bad->improve_technique purify_reagent->rerun_reaction improve_technique->rerun_reaction

Caption: Troubleshooting workflow for issues with pyrrolidine ester reagents.

References

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  • Kumar, A., et al. (2014). Phthalimido-prolinamide as a new organocatalyst for the enantioselective direct aldol reaction of aromatic aldehydes with ketones under solvent- and additive-free conditions. RSC Advances, 4(10), 4969-4972.
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  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of 20-HC-Me-Pyrrolidine in Solution. BenchChem.
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  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
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  • (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 116-118.
  • Wikipedia. (n.d.). Hygroscopy.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Isaksson, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14217-14226.
  • Ashenhurst, J. (2022, October 27).
  • (2012). Hydrolysis of Esters. In 2012 Book Archive.
  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis.

Sources

Validation & Comparative

1H NMR characterization of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Unambiguous


H NMR Characterization of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate 

Introduction & Scientific Context

Pyrrolidine building blocks are ubiquitous in modern drug discovery, frequently serving as conformationally restricted scaffolds in peptidomimetics and integrin ligands. The biological efficacy of these molecules is intrinsically tied to their relative stereochemistry. For derivatives like Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, distinguishing the cis-isomer from its trans-counterpart is a critical quality control step.

As a Senior Application Scientist, I have observed that relying solely on basic 1D NMR can lead to costly misassignments due to the inherent flexibility of the five-membered ring. This guide objectively compares 1D


H NMR and 2D NOESY methodologies, providing a self-validating experimental framework to unambiguously confirm the cis relative stereochemistry.

Mechanistic Causality: The Challenge of the Five-Membered Ring

In rigid six-membered rings, axial and equatorial protons exhibit distinct dihedral angles that perfectly align with the Karplus equation, making


 coupling constants highly reliable. However, pyrrolidine rings undergo rapid pseudorotation—a conformational flux between various envelope and half-chair states[1].
  • 1D

    
    H NMR (
    
    
    
    -Coupling):
    The Karplus equation dictates that the vicinal coupling constant (
    
    
    ) depends on the dihedral angle (
    
    
    ) between H3 and H4. In the cis-isomer,
    
    
    typically hovers between 0° and 40°, yielding a larger
    
    
    (typically 6.0–9.0 Hz)[2]. In the trans-isomer,
    
    
    is roughly 100°–140°, yielding a smaller
    
    
    (1.5–5.0 Hz)[3]. However, extreme pseudorotation can occasionally cause these values to converge, creating a "grey zone" of ambiguity where line shape analysis becomes necessary[4].
  • 2D NOESY (Spatial Correlation): To break this ambiguity, we rely on the Nuclear Overhauser Effect (NOE). NOE intensity is inversely proportional to the sixth power of the internuclear distance (

    
    ). Because the cis protons (H3 and H4) are locked on the same face of the ring, their spatial proximity guarantees a strong NOE cross-peak, regardless of pseudorotation. The trans protons are positioned on opposite faces, rendering their NOE weak or entirely absent.
    

Methodological Comparison: 1D vs. 2D NMR

The following table objectively compares the performance of the two analytical approaches for stereochemical assignment.

Analytical MethodPrimary MetricCausality PrincipleReliability for PyrrolidinesThroughput
1D

H NMR

Coupling Constant
Karplus Equation (Dihedral angle

)
Moderate (Subject to pseudorotation overlap)High (~5 mins)
2D NOESY H3-H4 Cross-Peak IntensityDipole-Dipole Relaxation (

)
High (Unambiguous spatial proof)Moderate (1-4 hours)

Comparative Analytical Profiles: cis vs. trans Isomers

When characterizing Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, the following empirical data profile serves as the benchmark for assignment[3],[2].

NMR Parametercis-Isomer Profiletrans-Isomer ProfileDiagnostic Value
H3 Chemical Shift ~3.20 – 3.50 ppm (m)~3.00 – 3.40 ppm (m)Low
H4 Chemical Shift ~4.20 – 4.50 ppm (m)~4.00 – 4.30 ppm (m)Low

Coupling
6.0 – 9.0 Hz 1.5 – 5.0 Hz High
H3-H4 NOE Strong Cross-Peak Weak / Absent Definitive

(Note: The Boc group typically appears as a 9H singlet at ~1.40 ppm, and the methyl ester as a 3H singlet at ~3.70 ppm in CDCl


.)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the characterization must follow a self-validating workflow: formulate a hypothesis using 1D NMR, and independently verify it using 2D NOESY.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the highly pure (>95%) pyrrolidine derivative.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality: CDCl
    
    
    
    is preferred over polar solvents like DMSO-d
    
    
    to minimize solvent-induced conformational shifts and hydrogen-bonding disruptions that can alter the pseudorotation equilibrium[1].
  • Transfer to a standard 5 mm NMR tube, ensuring a sample depth of at least 4 cm to maintain magnetic field homogeneity.

Step 2: 1D H NMR Acquisition & Analysis
  • Acquisition: Run the sample on a 400 MHz (or higher) NMR spectrometer at 298 K. Use a standard single-pulse experiment with 16–64 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • Processing: Apply zero-filling to 64k data points and a mild exponential line broadening (LB = 0.3 Hz) to enhance the signal-to-noise ratio without obscuring the fine multiplet splitting[4].

  • Analysis: Locate the H3 and H4 multiplets. Extract the

    
     coupling constant. If 
    
    
    
    Hz, tentatively assign as the cis-isomer.
Step 3: 2D NOESY Acquisition & Verification
  • Acquisition: Set up a 2D NOESY experiment.

  • Mixing Time (

    
    ):  Set 
    
    
    
    to 300–500 ms. Causality: For small molecules (MW ~244 g/mol ), the molecular tumbling rate falls in the extreme narrowing limit (
    
    
    ). Consequently, the NOE is positive, and a longer mixing time is required to allow sufficient transient NOE buildup between the H3 and H4 protons.
  • Parameters: Acquire 256 increments in the indirect dimension (t1) with 16–32 scans per increment.

  • Analysis: Process with a sine-bell squared apodization function in both dimensions. Inspect the intersection of the H3 and H4 chemical shifts. A robust, symmetric cross-peak definitively confirms the cis relative stereochemistry.

Mandatory Visualizations

NMR_Workflow Start Synthesized Pyrrolidine Derivative Prep Sample Preparation (5-10 mg in CDCl3) Start->Prep NMR1D 1D 1H NMR Acquisition (400+ MHz, 16-64 scans) Prep->NMR1D J_Analysis Analyze 3J(3,4) Coupling Constant NMR1D->J_Analysis NMR2D 2D NOESY Acquisition (Mixing Time: 300-500 ms) J_Analysis->NMR2D Ambiguity Check NOE_Analysis Evaluate H3-H4 NOE Cross-Peaks NMR2D->NOE_Analysis Cis cis-Isomer Confirmed (J = 6-9 Hz, Strong NOE) NOE_Analysis->Cis Strong Correlation Trans trans-Isomer Confirmed (J = 2-5 Hz, Weak/No NOE) NOE_Analysis->Trans No/Weak Correlation

Workflow for the stereochemical assignment of pyrrolidine derivatives using 1D and 2D NMR.

Logic Stereo Relative Stereochemistry (C3 and C4) Dihedral Dihedral Angle (θ) H3-C3-C4-H4 Stereo->Dihedral Distance Spatial Distance (r) H3···H4 Stereo->Distance Karplus Karplus Equation 3J = A cos²θ - B cosθ + C Dihedral->Karplus Overhauser Nuclear Overhauser Effect η ∝ 1/r⁶ Distance->Overhauser J_Val 3J Coupling Constant Karplus->J_Val NOE_Val NOE Cross-Peak Intensity Overhauser->NOE_Val

Logical relationship between stereochemistry, Karplus equation, and NOE.

References

  • Title: Pyrrolidine nucleotide analogs with a tunable conformation.
  • Title: Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra.
  • Title: Hypersphere and Antiviral Activity of Three Alkyl Chain Iminocyclitols with D and L Ribitol Stereochemistry.
  • Title: Pyrrolidine and 1,3-oxazolidine formation from azomethine ylides influenced by change from classical conditions to microwave irradiation.
  • Title: Synthesis and biomedical applications of novel RGD- and isoDGR-integrin ligands.

Sources

Comparative Bioactivity of Cis vs Trans Amino-Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrrolidine motif is a privileged scaffold in medicinal chemistry, frequently deployed to enhance aqueous solubility, tune basicity, and direct pharmacophores into complex binding pockets. However, the relative stereochemistry (cis vs trans) of substituents on the pyrrolidine ring is not merely a structural nuance—it is a primary driver of bioactivity. As a Senior Application Scientist, I approach scaffold selection by analyzing the 3D vector projection dictated by the ring's conformational dynamics. This guide objectively compares the bioactivity, structural mechanics, and experimental validation of cis and trans amino-pyrrolidine scaffolds across diverse therapeutic modalities, including GPCR antagonists, peptide foldamers, and antibacterial agents.

Mechanistic Causality: The Conformational Dynamics of Pyrrolidines

To understand why cis and trans isomers exhibit drastically different biological profiles, we must examine the thermodynamics of the 5-membered pyrrolidine ring. The ring rapidly interconverts between envelope and half-chair conformations.

  • The Trans Advantage (Torsional Rigidity): In trans-3,4-disubstituted pyrrolidines, the substituents can adopt a di-pseudo-equatorial arrangement. This minimizes 1,3-diaxial-like steric clashes, locking the ring into a rigid conformation. This extended vector projection is ideal for stabilizing secondary structures in peptidomimetics[1].

  • The Cis Advantage (Pocket Penetration): In cis-isomers, one substituent is thermodynamically forced into a pseudo-axial position. While this creates internal steric strain, it results in a highly compact, "cupped" 3D geometry. This compact vector is frequently required to navigate deep, narrow binding pockets, such as those found in G-protein-coupled receptors (GPCRs) or bacterial enzymes[2].

ConformationalDynamics cluster_cis Cis-Isomer cluster_trans Trans-Isomer Root 3-Aminopyrrolidine Scaffold CisNode Pseudo-Axial / Pseudo-Equatorial Substituents Root->CisNode TransNode Di-Pseudo-Equatorial Substituents Root->TransNode CisEffect Compact 3D Vector High Steric Hindrance CisNode->CisEffect CisApp Optimal for deep GPCR pockets (e.g., CCR2 Antagonists) CisEffect->CisApp TransEffect Extended 3D Vector Torsional Rigidity TransNode->TransEffect TransApp Optimal for secondary structures (e.g., 12-Helix Foldamers) TransEffect->TransApp

Fig 1: Conformational divergence of cis vs trans 3-aminopyrrolidine scaffolds and their functional applications.

Comparative Bioactivity Analysis

The following table summarizes the quantitative impact of pyrrolidine stereochemistry across three distinct pharmacological targets, demonstrating that neither isomer is universally superior; rather, efficacy is entirely context-dependent.

Therapeutic Target / ScaffoldIsomeric ConfigurationKey Structural FeatureQuantitative BioactivityMechanistic Outcome
CCR2 Antagonists (INCB8761 analogs)Cis -cyclohexylCompact vector projectionIC₅₀ ≈ 12 nM Optimal fit in the hydrophobic GPCR pocket[2].
CCR2 Antagonists (INCB8761 analogs)Trans -cyclohexylExtended vector projectionIC₅₀ > 800 nM Severe steric clash with receptor transmembrane helices.
β-Peptide Foldamers (APC Monomer)Trans -APCDi-pseudo-equatorialStable 12-Helix Torsional restriction (

) locks backbone[1].
β-Peptide Foldamers (APC Monomer)Cis -APCAxial/Equatorial clashUnstructured Fails to restrict dihedral angles; helix unravels[3].
DNA Gyrase Inhibitors (Fluoroquinolones)Cis -3-amino-4-methylPseudo-axial methylMIC < 0.05 µg/mL Favorable basicity and spatial interaction with GyrA[4].
DNA Gyrase Inhibitors (Fluoroquinolones)Trans -3-amino-4-methylDi-pseudo-equatorialMIC > 0.25 µg/mL Suboptimal permeability and active-site engagement.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these stereoisomers must be conducted using self-validating assay systems. Below are the field-proven protocols used to generate the comparative data discussed above.

HTS_Workflow Syn Stereoselective Synthesis Val1 Chiral HPLC & NMR Validation Syn->Val1 split Val1->split Assay1 Target Binding (Radioligand) split->Assay1 Assay2 CD Spectroscopy (Helicity) split->Assay2 Val2 Internal Controls (NSB & Baselines) Assay1->Val2 Assay2->Val2 Data SAR Modeling & Hit Triage Val2->Data

Fig 2: Self-validating biological evaluation workflow for stereoisomeric pyrrolidine libraries.

Protocol 1: Radioligand Binding Assay for CCR2 Antagonism

Used to validate the high affinity of cis-pyrrolidine scaffolds against GPCRs.

  • Membrane Preparation: Isolate membranes from THP-1 cells (endogenously expressing CCR2) using differential centrifugation.

    • Causality: Using isolated membranes rather than whole cells prevents confounding factors like receptor internalization or intracellular compound accumulation, isolating the pure binding event.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [¹²⁵I]-MCP-1 (radioligand), and varying concentrations of the pyrrolidine isomer (1 pM to 10 µM) in assay buffer (HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Self-Validation Step (NSB Control): Designate control wells containing 1 µM of unlabeled (cold) MCP-1.

    • Causality: This determines Non-Specific Binding (NSB). If the NSB exceeds 30% of total binding, the assay is compromised by lipid-partitioning and must be rejected.

  • Filtration & Washing: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: The 3-aminopyrrolidine scaffold is highly basic. Without PEI, the positively charged amines will bind directly to the negatively charged glass fibers, creating massive false-positive background noise. PEI masks these charges.

  • Quantification: Measure retained radioactivity using a gamma counter and calculate the IC₅₀ via 4-parameter logistic non-linear regression.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Foldamer Helicity

Used to validate the structural rigidity imparted by trans-APC scaffolds.

  • Sample Preparation: Dissolve the purified β-peptide in a 1:1 mixture of Trifluoroethanol (TFE) and HPLC-grade water to a nominal concentration of 100 µM.

    • Causality: TFE lowers the dielectric constant of the solvent, mimicking the hydrophobic environment of a protein-protein interaction interface. This is critical for observing the thermodynamically stable 12-helix of the trans-APC foldamer[3].

  • Concentration Normalization: Measure the exact peptide concentration via UV absorbance of a terminal chromophore (e.g., Tyrosine at 280 nm).

    • Causality: CD signals must be converted to Mean Residue Ellipticity (MRE). An inaccurate concentration estimate invalidates the structural comparison between cis and trans isomers.

  • Spectral Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Scan from 260 nm to 190 nm at 20°C using a spectropolarimeter.

  • Validation & Analysis: Run a blank solvent baseline and subtract it from the sample spectra. A characteristic minimum (trough) at ~205 nm validates the presence of a 12-helix, which will be prominent in the trans-isomer and absent in the cis-isomer.

References

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. National Center for Biotechnology Information (PMC). 2

  • β-Peptides: From Structure to Function | Chemical Reviews. ACS Publications. 1

  • Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity. National Center for Biotechnology Information (PMC). 4

  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI. 3

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

For researchers in medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), designing next-generation therapeutics, and securing intellectual property. The pyrrolidine scaffold, a privileged structure in numerous pharmaceuticals, presents a critical stereochemical challenge. The relative orientation of substituents on the five-membered ring—cis or trans—can profoundly impact biological activity.

This guide focuses on cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a versatile building block, to compare the three primary methods for stereochemical and conformational analysis: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and In-Silico Computational Modeling. We will explore the core principles, practical workflows, and the quality of data derived from each technique, providing the insights necessary to select the most appropriate method for your research objectives.

Method 1: Single-Crystal X-ray Crystallography (The Definitive Answer)

Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining molecular structure.[1][2] It provides a direct, high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and absolute stereochemistry can be determined.[3] The resulting data is not an interpretation or a model of the most likely conformation; it is a direct observation of the molecule's structure in the solid state.

Experimental Workflow: From Powder to Structure

The path from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The most significant hurdle is often the first step: growing a high-quality single crystal suitable for diffraction.[1][2]

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Sample Powdered Compound Crystallization Crystal Growth Screen (Vapor diffusion, Evaporation, etc.) Sample->Crystallization Dissolution & Setup Crystal Single Crystal Selection (>20 µm, no defects) Crystallization->Crystal Incubation & Inspection Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer (Cryo-cooled stream) Mount->Diffractometer Placement Diffraction Collect Diffraction Pattern (Rotation method) Diffractometer->Diffraction Exposure to X-rays Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., SHELXT) Integration->Solution Phase Problem Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Model Building Validation Validation & CIF Report Refinement->Validation Quality Check (R-factor) nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve 5-10 mg of Compound Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Solubilization Tube Transfer to NMR Tube Solvent->Tube Filtration Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire1D Shimming & Locking Acquire2D Acquire 2D NOESY Spectrum Acquire1D->Acquire2D Parameter Setup Processing Fourier Transform & Phasing Acquire2D->Processing Assignment Assign Proton Signals Processing->Assignment 1D & 2D Correlation Analysis Analyze NOESY Cross-Peaks Assignment->Analysis Identify Key Correlations Conclusion Determine Stereochemistry Analysis->Conclusion Deduce Spatial Proximity

Sources

Validation of Stereochemistry in 3,4-Disubstituted Pyrrolidines: A Comparative Guide to Advanced Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck

3,4-disubstituted pyrrolidines are privileged pharmacophores deeply embedded in modern drug discovery, frequently serving as core scaffolds in monoamine transporter inhibitors, kinase inhibitors, and L-type calcium channel blockers 1. Establishing their relative (cis/trans) and absolute stereochemistry is a strict regulatory prerequisite. However, from a practical laboratory standpoint, validating the stereocenters of these five-membered heterocycles is notoriously difficult.

This guide objectively compares three leading methodologies for stereochemical validation: NMR with Chiral Derivatizing Agents , Vibrational Circular Dichroism (VCD) , and Microcrystal Electron Diffraction (MicroED) . By explaining the causality behind experimental choices, this guide will help you select the most robust platform for your specific pipeline.

The Conformational Trap: Why Standard NOESY Fails

Before evaluating advanced platforms, we must understand why standard 2D NMR (NOESY/ROESY) often fails for pyrrolidines. The fundamental issue is conformational flexibility . The pyrrolidine ring rapidly interconverts between various envelope and half-chair conformations in solution 2.

Because NOE intensity is inversely proportional to the sixth power of the internuclear distance (


), it is highly sensitive to spatial proximity. However, due to ring puckering, the time-averaged distance between the H3 and H4 protons in a cis-isomer can closely resemble the distance in a puckered trans-isomer. This overlap in spatial geometry yields ambiguous NOE cross-peaks, frequently leading to erroneous relative stereochemical assignments 3.

ConformationalTrap A 3,4-Disubstituted Pyrrolidine B Ring Flexibility (Envelope/Half-Chair) A->B C Cis Isomer (H3-H4 Distance ~2.3-2.6 Å) B->C D Trans Isomer (H3-H4 Distance ~2.5-2.8 Å) B->D E Overlapping NOE Signals C->E D->E F Ambiguous Relative Stereochemistry E->F

Caption: Logical flow demonstrating how pyrrolidine ring flexibility leads to ambiguous NOESY data.

Comparative Analysis of Advanced Platforms

Method A: NMR with Mosher’s Ester Analysis

When direct NOE is unreliable, chemical derivatization using Chiral Derivatizing Agents (CDAs) like α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) is the classical fallback. By derivatizing a hydroxyl or amine group on the pyrrolidine with (R)- and (S)-MTPA chloride, diastereomers are formed. The anisotropic shielding effect of the MTPA phenyl ring causes predictable chemical shift differences (


) in the 

H NMR spectra, allowing for the deduction of absolute configuration 4.
  • Causality: The spatial orientation of the MTPA phenyl group selectively shields specific protons on the pyrrolidine ring, creating a measurable

    
     map.
    
Method B: Vibrational Circular Dichroism (VCD) with DFT

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions. Because VCD is sensitive to the 3D spatial arrangement of all atoms, it effectively captures the stereochemical signature of flexible rings. The experimental spectrum is compared against theoretical spectra generated via Density Functional Theory (DFT) 5.

  • Causality: Unlike electronic CD (which requires a chromophore), VCD probes fundamental molecular vibrations (e.g., C-H, C=O stretches), making it universally applicable to any chiral pyrrolidine.

Method C: Microcrystal Electron Diffraction (MicroED)

Traditional Single Crystal X-Ray Diffraction (scXRD) requires large crystals (>10 µm), which are notoriously difficult to grow for flexible pyrrolidines. MicroED utilizes a cryo-electron microscope to collect diffraction data from sub-micron powders. By utilizing dynamical refinement (which accounts for multiple electron scattering events), absolute stereochemistry can be unambiguously assigned from nanocrystals 6.

  • Causality: Electrons interact with matter much more strongly than X-rays, allowing for the generation of high-resolution diffraction patterns from crystals millions of times smaller than those required for scXRD.

Quantitative Data Comparison

FeatureNMR + Mosher's EsterVCD + DFTMicroED
Sample State Solution (CDCl3, etc.)Solution (IR-transparent solvent)Solid (Nanocrystals/Powder)
Sample Required 1–5 mg5–15 mg< 1 µg
Turnaround Time 1–2 Days3–7 Days (Computationally heavy)1–3 Days
Direct vs. Indirect Indirect (Requires Derivatization)Direct (Native Molecule)Direct (Native or Cocrystal)
Accuracy / Confidence Moderate (Steric dependent)High (If conformation is predictable)Very High (Direct atomic mapping)
Primary Limitation Requires reactive handle (-OH/-NH)High computational cost for flexible ringsRequires Cryo-EM access

Experimental Protocols & Workflows

Protocol A: VCD & DFT Workflow for Pyrrolidines
  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4) to identify all low-energy conformers of the 3,4-disubstituted pyrrolidine within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometry of each conformer using DFT at the B3LYP/6-31G(d,p) level.

  • Frequency Calculation: Calculate the IR and VCD spectra for each optimized conformer. Apply Boltzmann weighting based on the calculated free energies to generate a composite theoretical spectrum.

  • Experimental Acquisition: Dissolve 5-10 mg of the highly pure enantiomer in a non-chiral, IR-transparent solvent (e.g., CDCl3). Acquire the VCD spectrum using a Fourier Transform VCD spectrometer (typically 4-8 hours of scanning).

  • Self-Validating Step: Always acquire the VCD spectrum of the solvent baseline and, if available, the opposite enantiomer. A true VCD signal will show a perfect mirror image for the enantiomeric pair, validating that the signal is not an artifact of linear birefringence.

Protocol B: MicroED Workflow using Chiral Probes
  • Virtual Screening: Computationally screen a library of chiral coformers (e.g., amino acids like L-proline) to identify probes likely to form a cocrystal with the target pyrrolidine 7.

  • Cocrystallization: Set up micro-crystallization screens using the top-ranked chiral probes. Evaporate solvents slowly to yield crystalline powders.

  • Grid Preparation: Apply the dry powder to a continuous carbon TEM grid. If crystals are too thick (>500 nm), use a Focused Ion Beam (FIB) to mill the crystals to an electron-transparent thickness.

  • Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Collect continuous rotation electron diffraction data under cryogenic conditions to minimize radiation damage.

  • Self-Validating Step (Dynamical Refinement): Process the diffraction data using dynamical scattering refinement software (e.g., Jana2020). The process inherently self-validates by calculating the R-factors for both the assigned enantiomer and its inverted model. A significant drop in the R-factor for one model mathematically confirms the correct absolute configuration 6.

MicroEDWorkflow Step1 1. Virtual/Exp. Screening (Identify Chiral Probes) Step2 2. Cocrystallization (Microcrystal Formation) Step1->Step2 Step3 3. Grid Preparation (FIB Milling if needed) Step2->Step3 Step4 4. Electron Diffraction (Cryo-EM Data Collection) Step3->Step4 Step5 5. Dynamical Refinement (Absolute Configuration) Step4->Step5

Caption: Step-by-step MicroED workflow for determining absolute configuration using chiral probes.

References

  • Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. 1

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. 2

  • An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. 3

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. 4

  • Stereoselective Behavior of the Functional Diltiazem Analogue 1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a New L-Type Calcium Channel Blocker. ACS Publications. 5

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications. 6

  • Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal. NIH. 7

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the selection and analytical validation of reference standards for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a key chiral building block in modern drug discovery. We will objectively compare the critical quality attributes of reference standards, detail orthogonal analytical methods for their characterization, and provide a validated, step-by-step High-Performance Liquid Chromatography (HPLC) protocol for purity assessment. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology sectors who require robust and reliable analytical data for this critical intermediate.

Introduction: The Critical Role of a Validated Reference Standard

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a structurally important pyrrolidine derivative frequently employed in the synthesis of complex pharmaceutical agents. The stereochemistry of the substituents on the pyrrolidine ring is often a determining factor in the biological activity and safety profile of the final Active Pharmaceutical Ingredient (API).[1] Consequently, the quality of this intermediate directly influences the critical quality attributes (CQAs) of the final drug substance.[2]

In a regulated environment, all analytical measurements, whether for release testing, stability studies, or impurity profiling, must be traceable to a well-characterized reference standard. An unreliable standard invalidates all associated analytical data, leading to costly project delays, regulatory scrutiny, and compromised patient safety. This guide establishes the principles and practices for ensuring the integrity of your analytical results through the proper evaluation and use of reference standards.

Anatomy of a High-Quality Reference Standard

A reference standard is more than just a bottle of chemical; it is a comprehensive package of data that provides confidence in its identity, purity, and stability. Before accepting any material as a reference standard, a rigorous evaluation of its Certificate of Analysis (CoA) and supporting data is mandatory.

Key Quality Attributes for a Reference Standard:

ParameterImportance & RationaleRecommended Analytical Technique(s)
Identity Confirmation Unambiguously confirms the chemical structure, including the critical cis-stereochemistry. This is the foundational test.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Purity (Assay) Determines the amount of the target analyte present. It is crucial for accurate quantitative analysis and for ensuring that impurities are below specified limits.HPLC-UV (Area % Normalization), Quantitative NMR (qNMR)
Stereochemical Purity Confirms the absence or quantifies the presence of the undesired trans-isomer. As stereoisomers can have different pharmacological or toxicological profiles, this is a critical safety parameter.Chiral HPLC, specific NMR techniques (e.g., NOE)
Residual Solvents Identifies and quantifies solvents remaining from the synthesis and purification process. These are regulated under ICH Q3C guidelines.Headspace Gas Chromatography (HS-GC)
Water Content Water can affect the stability and accurate weighing of the material. It is a critical correction factor for preparing standards by weight.Karl Fischer Titration

The relationship between a certified reference standard and reliable analytical outcomes is a logical cascade. A failure at the source compromises the entire data package.

RS Certified Reference Standard (Identity, Purity, Stereochemistry) Method Validated Analytical Method (ICH Q2(R1) Compliant) RS->Method Enables Cal Accurate Instrument Calibration RS->Cal Prerequisite for Quant Reliable Sample Quantification Method->Quant Cal->Quant Results Reproducible & Defensible Results Quant->Results

Caption: Logical flow from a quality reference standard to reliable results.

Comparative Analysis of Analytical Methodologies

No single analytical technique can fully characterize a reference standard. An orthogonal approach, using multiple methods based on different chemical principles, provides the highest level of confidence.

TechniqueApplication for this AnalyteAdvantagesLimitations
Reversed-Phase HPLC-UV Primary method for purity determination and assay.High resolution, excellent quantitation, robust, widely available.Requires a chromophore (Boc-group absorbs at low UV). May not separate all stereoisomers.
Chiral HPLC Separation and quantification of the cis and trans stereoisomers.Directly measures stereochemical purity, which is critical for this molecule.[1][3]Requires specialized chiral stationary phases (CSPs) and method development.[1]
¹H and ¹³C NMR Gold standard for structural identity confirmation.Provides detailed structural information, confirms functional groups, and can help determine cis/trans configuration through coupling constants.Inherently less sensitive than HPLC; qNMR requires a high-purity internal standard.
LC-MS (ESI-TOF) Confirms molecular weight and helps identify unknown impurities.High sensitivity and specificity for molecular weight.[4]Response factors can be highly variable, making it less suitable for primary quantification without extensive calibration.

For routine quality control, a validated reversed-phase HPLC-UV method for purity combined with identity confirmation by NMR and MS provides a robust analytical package. Chiral HPLC should be employed during standard qualification to certify its stereochemical integrity.

Validated Protocol: Purity Determination by HPLC-UV

This protocol describes a self-validating system for determining the purity of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate by area percent normalization. The method must be fully validated according to ICH Q2(R1) guidelines before routine use.[5][6][7]

Objective

To determine the purity of a cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate reference standard and test samples using a gradient reversed-phase HPLC method with UV detection.

Materials and Reagents
  • Reference Standard: Well-characterized cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

  • Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (LC-MS grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or DAD detector (e.g., Agilent 1260, Waters Alliance).

  • Analytical balance.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

Experimental Workflow

Prep_MP Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Equil Equilibrate HPLC System (Initial Conditions, Stable Baseline) Prep_MP->Equil Prep_Sol Prepare Standard & Sample (approx. 0.5 mg/mL in Diluent) Inject Inject Blank, Standard, Sample Prep_Sol->Inject Equil->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate All Peaks >0.05% Acquire->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate

Caption: Experimental workflow for HPLC-UV purity analysis.

Chromatographic Conditions

The following conditions are a robust starting point. Adjustments may be made in accordance with USP General Chapter <621> guidelines.[8][9][10][11]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.5 µmProvides good retention and resolution for this moderately polar compound. Smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minA broad gradient ensures elution of potential non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection UV at 210 nmThe carbamate group of the Boc-protecting group has a UV absorbance at low wavelengths.
System Suitability

Before sample analysis, perform five replicate injections of the reference standard solution. The results must meet the following criteria:

  • Tailing Factor: 0.8 - 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis

The purity is calculated using area percent normalization. This assumes that all impurities have a similar UV response factor to the main peak at 210 nm.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity greater than 0.10%. The sum of all impurities should be subtracted from 100% to determine the final purity value.

Conclusion: Upholding Data Integrity

The selection of a reference standard for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a foundational decision that impacts the quality and reliability of all subsequent analytical work. A high-quality standard, verified by orthogonal analytical techniques and accompanied by a comprehensive Certificate of Analysis, is non-negotiable. The HPLC-UV method provided herein serves as a robust framework for the purity assessment of this critical pharmaceutical intermediate. By adhering to these principles of scientific integrity and analytical rigor, researchers can ensure their data is accurate, reproducible, and defensible, ultimately supporting the development of safe and effective medicines.[12][13]

References

  • Vertex AI Search. (2025).
  • U.S. Pharmacopeia. (2022).
  • Benchchem. (2025).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. (2023).
  • Element Lab Solutions. (2023).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • U.S. Pharmacopeia. (2022).
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Benchchem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Royal Society of Chemistry. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines.
  • (2025). Best Practices for Quality Control in Pharmaceuticals.
  • IntuitionLabs.ai. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide.
  • (2022). Pharmaceutical quality control: the reference standards labyrinth.
  • Google Patents. (2006). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • (2004). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Sigma-Aldrich.
  • Royal Society of Chemistry. (2019).
  • BOC Sciences. BOC-Amino Acids.
  • ChemicalBook. (2023).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry.
  • R Discovery. N-Boc Amino Acids Research Articles.
  • Fisher Scientific. cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride, 97% 1 g | Buy Online.
  • Chiral Technologies.

Sources

Spectroscopic Identification of Impurities in Commercial Pyrrolidine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidine (CAS 123-75-1) is an indispensable secondary amine building block in medicinal chemistry, heavily utilized in the synthesis of complex APIs, chiral catalysts, and advanced materials. However, the commercial procurement of pyrrolidine often presents a hidden variable: impurity profiles. Depending on the manufacturing route and storage conditions, commercial batches can harbor trace contaminants such as 1-pyrroline, residual solvents, moisture, and isomeric byproducts.

For drug development professionals, utilizing sub-standard pyrrolidine can poison transition-metal catalysts, induce unwanted side reactions, and complicate downstream purification. This guide objectively compares the performance and purity profiles of "Premium/Reagent Grade" versus "Standard Grade" commercial pyrrolidine, providing robust, self-validating spectroscopic protocols for impurity identification[1].

Comparative Analysis: Premium vs. Standard Commercial Grades

The designation of "Reagent Grade" indicates that the chemical is of the highest quality commercially available, meeting stringent regulatory standards for purity[1],[2]. In contrast, standard or technical grades often suffer from auto-oxidation and hygroscopic degradation.

Table 1: Typical Impurity Profiles of Commercial Pyrrolidine Grades
Parameter / ImpurityPremium Grade (Reagent)Standard Grade (Technical)Causality & Downstream Impact
Overall Assay (GC) > 99.5%95.0% - 98.0%Low assay alters stoichiometric calculations, leading to incomplete reactions.
1-Pyrroline (Oxidation) < 0.05%0.5% - 1.5%Forms via photo-oxidation. Acts as a reactive imine, causing unwanted nucleophilic additions.
Water Content (KF) < 0.1%0.5% - 2.0%Pyrrolidine is highly hygroscopic. Moisture quenches Grignard reagents and hydrolyzes sensitive intermediates.
Tetrahydrofuran (THF) < 100 ppmUp to 0.5%Byproduct if synthesized via catalytic amination of THF. Can interfere with solvent-sensitive crystallizations.
Color (APHA) < 10 (Colorless)30 - 50 (Slight yellow)Yellowing indicates the presence of chromophoric polymeric degradation products.

Spectroscopic Markers for Impurity Identification

Effective impurity profiling requires an orthogonal analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile structural isomers and oxidation products[3], while Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for definitive structural elucidation and absolute quantification[4].

Table 2: Key Spectroscopic Markers for Pyrrolidine and Common Impurities
Compound

H-NMR Shift (CDCl

,

ppm)
GC-MS Base Peak (

)
FTIR Marker Band (cm

)
Pyrrolidine 2.82 (m, 4H), 1.65 (m, 4H)71

, 43
3250 (N-H stretch)
1-Pyrroline 7.50 (t, 1H, imine C-H)69

, 41
1620 (C=N stretch)
Tetrahydrofuran 3.74 (m, 4H), 1.85 (m, 4H)72

, 42
1070 (C-O-C stretch)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. The following protocols detail the optimal methodologies for identifying impurities in pyrrolidine, explaining the mechanistic causality behind each experimental parameter.

Protocol A: Volatile Impurity Profiling via GC-MS

Causality: Pyrrolidine is a highly basic secondary amine. If injected onto a standard silica-based capillary column, the amine groups will strongly hydrogen-bond with active silanol (Si-OH) sites on the stationary phase. This causes severe peak tailing, masking trace impurities like 1-pyrroline. Therefore, a base-deactivated column is strictly required.

  • Sample Preparation: Dilute 10

    
    L of the pyrrolidine batch in 1.0 mL of LC-MS grade methanol. Add 10 
    
    
    
    L of undecane as an internal standard (IS) to validate injection volume reproducibility.
  • Column Selection: Install a base-deactivated capillary column (e.g., Agilent J&W CP-Volamine or DB-5ms with base deactivation).

  • Injection: Inject 1.0

    
    L in split mode (50:1) to prevent column overloading. Run a pure methanol blank prior to the sample to validate zero carryover.
    
  • Thermal Gradient: Hold at 40°C for 3 min, ramp at 10°C/min to 200°C, hold for 5 min. Slower thermal gradients improve the resolution of closely eluting structural isomers[3].

  • Detection: Electron Ionization (EI) at 70 eV. Scan range

    
     30–300.
    
Protocol B: Absolute Quantification via qNMR

Causality: GC-MS cannot detect non-volatile polymeric degradation products. Quantitative


H-NMR (qNMR) provides an unbiased mass balance. Because highly symmetric small molecules like pyrrolidine have long longitudinal relaxation times (

), using a standard rapid pulse sequence will result in incomplete spin relaxation, yielding artificially low integration values.
  • Sample Preparation: Accurately weigh ~20 mg of pyrrolidine and ~10 mg of a Certified Reference Material (CRM) internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Solvation: Dissolve in 0.6 mL of CDCl

    
     (stored over molecular sieves to prevent moisture introduction).
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to 
    
    
    
    30 seconds (ensuring
    
    
    ). Use a 90° excitation pulse to maximize signal-to-noise.
  • Validation: Integrate the CRM peaks and the pyrrolidine multiplet at 2.82 ppm. The calculated purity must align with the GC-MS assay; a discrepancy indicates the presence of NMR-invisible inorganic salts or GC-invisible polymers.

Protocol C: Advanced LC-MS/MS for Pyrrolidine-Containing Scaffolds

Causality: When pyrrolidine is incorporated into complex APIs (e.g., KRAS G12C inhibitors), structure elucidation via tandem mass spectrometry (MS/MS) becomes challenging. The basic pyrrolidine moiety preferentially sequesters the proton during Electrospray Ionization (ESI+). During Collision-Induced Dissociation (CID), this leads to a dominant, uninformative pyrrolidine fragment ion, losing structural detail of the core scaffold[5].

  • In-Source Fragmentation (ISF) Setup: To circumvent proton sequestration, intentionally increase the declustering potential / fragmentor voltage in the ESI source.

  • Mechanism: This promotes the selective neutral loss of the pyrrolidine moiety prior to entering the MS/MS collision cell[5].

  • Tandem MS: Isolate the newly generated core fragment ion (sans pyrrolidine) in Q1, and subject it to CID in Q2.

  • Validation: Toggle the ISF voltage on and off between alternating scans. The "ISF-off" scan validates the intact precursor mass, while the "ISF-on" scan provides extensive structural coverage of the remaining scaffold, outperforming traditional higher-energy collisional dissociation[5].

Analytical Workflow Visualization

The following diagram illustrates the orthogonal analytical strategy required to capture the full spectrum of potential impurities in commercial pyrrolidine batches.

G A Commercial Pyrrolidine Batch Analysis B GC-MS (EI) Volatile Organics A->B C 1H & 13C qNMR Structural & Absolute Quant A->C D LC-MS/MS (ISF) Complex Scaffolds A->D E Identify: 1-Pyrroline, Residual Solvents B->E F Identify: Polymers, Isomers, Water C->F G Identify: Degradants, Metabolites D->G H Comprehensive Impurity Profile E->H F->H G->H

Orthogonal spectroscopic workflow for pyrrolidine impurity profiling.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (PubMed) URL: [Link]

  • Title: Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL: [Link]

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Safety Operating Guide

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

As a highly valuable chiral building block heavily utilized in drug development and peptide synthesis, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate presents specific operational challenges. While the intact molecule is a stable, solid organic compound, its downstream processing—specifically the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group—generates highly reactive, corrosive, and gaseous byproducts[1].

This guide provides drug development professionals with causality-driven, self-validating protocols for managing this chemical and its associated waste streams in strict compliance with environmental regulations[2].

Physicochemical Hazard Profiling & Causality

To design a fail-safe disposal plan, scientists must understand the mechanistic behavior of the substrate within its reaction environment. The Boc group is specifically chosen for its acid lability. When cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is treated with strong acids like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the protecting group decomposes into isobutylene gas and carbon dioxide[1].

Causality Check: Why is this mechanistic detail critical for waste disposal? If unquenched Boc-deprotection reaction mixtures are prematurely sealed in standard waste carboys, the continuous evolution of CO


 and highly flammable isobutylene will rapidly pressurize the vessel, leading to catastrophic structural rupture[1]. Furthermore, TFA is environmentally persistent and highly corrosive, requiring specialized segregation to prevent cross-reactivity[3].

Table 1: Quantitative Hazard and Waste Profiling

ComponentFunction in WorkflowBoiling Point / StateEPA Waste CodePrimary Hazard / Causality
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate Starting MaterialSolid (Powder)Non-specificSkin/eye irritant. Unused solid must be disposed of as hazardous chemical waste.
Trifluoroacetic Acid (TFA) Deprotection Reagent72.4 °C (Liquid)D002 (Corrosive)Highly corrosive, causes severe burns. Environmentally persistent C-F bonds.
Dichloromethane (DCM) Reaction Solvent39.6 °C (Liquid)F002, U080Halogenated solvent. Volatile, toxic, and requires specific incineration protocols.
Isobutylene & CO

Cleavage ByproductsGas at RTD001 (Ignitable)Isobutylene is highly flammable. Both gases cause severe pressurization in sealed containers.

Operational Plan: Step-by-Step Methodologies

Protocol A: Safe Boc-Deprotection and Quenching

A reaction workflow is only considered "ready for disposal" when it passes a self-validating endpoint: gas evolution must completely cease, and the pH must be stabilized.

  • Reaction Execution: Perform the deprotection of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate using a 20–50% TFA/DCM solution within a certified, high-flow chemical fume hood.

  • Controlled Evaporation (Optional): To minimize the volume of highly corrosive liquid waste, evaporate excess TFA and DCM.

    • Causality Rule: You must use a chemically resistant PTFE diaphragm pump or a dry scroll pump. Standard oil-sealed rotary vane pumps will be rapidly degraded by TFA vapors, leading to pump failure and toxic vapor release[4].

  • Quenching: If evaporation is not performed, carefully quench the acidic reaction mixture by adding it dropwise to a vigorously stirred, ice-cold saturated aqueous solution of Sodium Bicarbonate (NaHCO

    
    ).
    
  • Validation Check: Observe the biphasic mixture. The generation of CO

    
     bubbles indicates active neutralization. The protocol validates itself when (a) no further effervescence is observed upon stirring, and (b) the aqueous layer tests at a stable pH of 7–8 using universal indicator paper.
    
Protocol B: Waste Segregation and Containerization

Following the guidelines set by the EPA under 40 CFR 261 for hazardous waste identification, waste streams must be strictly segregated[2].

  • Solid Waste (Unused Reagent & PPE):

    • Place expired, contaminated, or unused cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate solid in a clearly labeled, sealable high-density polyethylene (HDPE) container[1].

    • Contaminated gloves, weighing papers, and pipette tips must be collected in a designated solid hazardous waste bin[1].

  • Halogenated Acidic Waste (Unquenched TFA/DCM):

    • If the TFA/DCM mixture is not neutralized, it must be deposited into a dedicated "Halogenated Acidic Waste" container.

    • Critical Step: Equip the waste carboy with a vented cap. This allows residual isobutylene and CO

      
       to escape safely, preventing dangerous pressurization[1].
      
  • Aqueous Waste (Quenched/Neutralized):

    • The neutralized biphasic mixture (aqueous salts + DCM) should be separated. The organic layer goes to "Halogenated Organic Waste" (EPA Code F002), and the neutralized aqueous layer goes to "Aqueous Waste." Ensure the pH is strictly between 6 and 9 before sealing the aqueous container[5].

Workflow Visualization

The following diagram illustrates the logical flow of materials from reaction to EPA-compliant disposal, emphasizing the critical segregation of halogenated, acidic, and solid waste streams.

WasteWorkflow Start cis-Methyl 4-N-Boc-amino- pyrrolidine-3-carboxylate Reaction Mixture Deprotection Boc Deprotection (TFA / DCM) Start->Deprotection Quench Quenching & Neutralization (Careful venting of CO2) Deprotection->Quench Generates Isobutylene WasteSplit Waste Segregation Quench->WasteSplit Acidic Halogenated / Acidic Waste (TFA, DCM, Byproducts) WasteSplit->Acidic Solid Solid Waste (Unused chemical, PPE) WasteSplit->Solid Aqueous Aqueous Waste (Neutralized salts) WasteSplit->Aqueous EHS EHS / EPA Compliant Disposal (40 CFR 261) Acidic->EHS Solid->EHS Aqueous->EHS

Figure 1: Operational workflow for the segregation and disposal of Boc-amino pyrrolidine waste.

Regulatory Compliance and Environmental Impact

Under 40 CFR 261.3, laboratory waste generators are legally responsible for the "cradle-to-grave" lifecycle of their chemicals[2]. Trifluoroacetic acid (TFA), the most common reagent used with Boc-amino derivatives, is highly resistant to conventional chemical and biological degradation due to its exceptionally stable carbon-fluorine bonds[3]. It does not degrade in environmental aqueous phases[6]. Therefore, waste containing TFA must never be disposed of down the sanitary sewer. It requires high-temperature incineration by a licensed Environmental Health and Safety (EHS) contractor equipped with advanced reduction methods to break the C-F bonds safely[6].

References

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety principles and field-proven insights.

Understanding the Hazard: A Proactive Approach to Safety

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1][3]

  • Ingestion: May be harmful if swallowed.[1]

A proactive approach to safety involves assuming the compound is hazardous and requires the consistent use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are a suitable choice for general handling and incidental contact.[4] For extended contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[5][6]Nitrile provides good resistance to a range of chemicals, including some acids, bases, and organic solvents.[4][6] Butyl rubber offers excellent protection against ketones and esters, which may be relevant depending on the solvents used.[5][6]
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[3][7] A face shield should be worn in addition to goggles when there is a risk of splashing.Protects the eyes from dust particles and splashes of chemical solutions, which can cause serious eye irritation or damage.[2][3]
Body Protection A long-sleeved laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols. For powders, a particulate respirator (e.g., N95) is recommended.[8][9][10] If handling solutions that may generate vapors, an air-purifying respirator with an organic vapor cartridge may be required.[8]Protects the respiratory system from irritation and potential systemic toxicity from inhaling the compound.[1] The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Footwear Closed-toe shoes.Protects the feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is essential to minimize the risk of exposure.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Handling and Use
  • All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[1] If weighing the solid, do so carefully in a draft-shielded balance within the fume hood.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • After handling, wash hands thoroughly with soap and water.[3]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Minor Spill (Contained, small quantity):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.[13]

  • For solid spills, gently sweep the material into a designated waste container, avoiding dust generation.[1][14] A light mist of water may be used to dampen the powder unless it is water-reactive.[13]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.[14]

Major Spill (Large quantity, uncontained, or posing an immediate hazard):

  • Evacuate the area immediately.[15][16][17]

  • Alert your institution's emergency response team.

  • Provide them with the identity of the spilled chemical.

  • Do not attempt to clean up a major spill without proper training and equipment.

The following diagram illustrates the general workflow for a minor chemical spill response.

Spill_Response_Workflow Minor Chemical Spill Response Workflow Spill Spill Occurs Alert Alert Others in the Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A flowchart outlining the key steps for responding to a minor chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate and its containers is crucial to prevent environmental contamination.

  • Waste Segregation: Collect all waste containing the compound, including contaminated PPE and cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal service, in accordance with federal, state, and local regulations.[1][18][19]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Conclusion: A Culture of Safety

The safe handling of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is paramount in a research and development setting. By understanding the potential hazards, consistently using the appropriate PPE, and adhering to the established operational and disposal plans, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. This guide serves as a foundational resource; always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.

References

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. (n.d.). The University of Hong Kong, Health, Safety and Environment Office. Retrieved from [Link]

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]

  • Emergency Chemical Spill Response. (2016, October 19). ChemCERT. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara, Environmental Health and Safety. Retrieved from [Link]

  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996, January). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council. Retrieved from [Link]

  • NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. (2004, October). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Respirator Section of Label Review Manual Chapter 10. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.